molecular formula C5H3BrO2S B100334 4-Bromothiophene-3-carboxylic acid CAS No. 16694-17-0

4-Bromothiophene-3-carboxylic acid

Cat. No.: B100334
CAS No.: 16694-17-0
M. Wt: 207.05 g/mol
InChI Key: APBIZVFQQBCAAT-UHFFFAOYSA-N
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Description

4-Bromothiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C5H3BrO2S and its molecular weight is 207.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBIZVFQQBCAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168205
Record name 4-Bromo-3-thenoic acid
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Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16694-17-0
Record name 4-Bromo-3-thiophenecarboxylic acid
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Record name 4-Bromo-3-thenoic acid
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Record name 4-Bromo-3-thenoic acid
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Record name 4-bromo-3-thenoic acid
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Record name 4-BROMO-3-THENOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromothiophene-3-carboxylic acid from 3,4-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-Bromothiophene-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science, from the readily available starting material, 3,4-dibromothiophene. The core of this transformation lies in a regioselective lithium-halogen exchange reaction followed by carboxylation.

Reaction Principle

The synthesis proceeds via a two-step sequence. The first step involves the selective lithiation of 3,4-dibromothiophene. Due to the higher reactivity of the bromine atom at the 3-position of the thiophene ring, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures preferentially abstracts this bromine, forming the more stable 3-bromo-4-lithiothiophene intermediate. The subsequent step involves the reaction of this organolithium intermediate with an electrophile, in this case, carbon dioxide (in the form of dry ice), which upon acidic workup, yields the desired this compound.

Experimental Workflow

The overall experimental workflow for this synthesis is depicted below.

G cluster_prep Reaction Setup cluster_reaction Lithiation and Carboxylation cluster_workup Work-up and Purification start Flame-dry glassware under inert atmosphere (Ar or N2) dissolve Dissolve 3,4-dibromothiophene in anhydrous THF start->dissolve cool Cool the solution to -78 °C dissolve->cool add_buli Add n-butyllithium dropwise at -78 °C cool->add_buli stir_lithiation Stir for 30-60 minutes at -78 °C add_buli->stir_lithiation add_co2 Quench with excess dry ice stir_lithiation->add_co2 warm Allow to warm to room temperature add_co2->warm quench_acid Quench with dilute HCl warm->quench_acid extract Extract with an organic solvent (e.g., Ether or EtOAc) quench_acid->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na2SO4 or MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for lithium-halogen exchange and carboxylation of bromothiophenes.[1][2]

Materials:

  • 3,4-Dibromothiophene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Septa

  • Syringes and needles

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere of argon or nitrogen. 3,4-dibromothiophene (1.0 equivalent) is dissolved in anhydrous THF (to achieve a concentration of approximately 0.2-0.5 M).[1][2]

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is then stirred at -78 °C for 30-60 minutes.[1][2]

  • Carboxylation: While maintaining the low temperature, the reaction is quenched by the addition of an excess of crushed dry ice. This can be done by carefully adding small pieces of dry ice to the reaction mixture or by pouring the reaction mixture onto a slurry of dry ice in a separate flask.

  • Warming and Work-up: The reaction mixture is allowed to slowly warm to room temperature. The reaction is then quenched by the addition of 1 M HCl solution.

  • Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

While a specific yield for the synthesis of this compound from 3,4-dibromothiophene is not explicitly detailed in the provided search results, yields for similar lithiation and carboxylation reactions of bromothiophenes are generally reported to be high. The following table summarizes the expected quantitative data based on analogous reactions.

ParameterValue
Reactant 3,4-Dibromothiophene
Reagents n-Butyllithium, Carbon Dioxide (Dry Ice)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C
Reaction Time 30-60 minutes for lithiation
Expected Yield > 80% (based on similar transformations)
Purity > 95% after purification
Analytical Techniques NMR, HPLC, LC-MS

Signaling Pathways and Logical Relationships

The logical progression of the chemical transformation is illustrated in the diagram below.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product reactant1 3,4-Dibromothiophene intermediate 3-Bromo-4-lithiothiophene reactant1->intermediate + n-BuLi -78 °C, THF reactant2 n-Butyllithium reactant2->intermediate reactant3 Carbon Dioxide (CO2) product This compound reactant3->product intermediate->product + CO2 then H+ workup

Caption: Reaction pathway for the synthesis of this compound.

Safety Considerations

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and reactive. They should be handled with extreme care under an inert atmosphere.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • The quenching of the reaction with dry ice can cause rapid sublimation and splashing. This step should be performed cautiously.

  • The use of a dry ice/acetone bath requires careful handling to avoid frostbite.

References

4-Bromothiophene-3-carboxylic acid CAS number 16694-17-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromothiophene-3-carboxylic Acid (CAS: 16694-17-0)

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

This compound is a solid, off-white to faint brown compound at room temperature.[1][2] Its core structure consists of a thiophene ring substituted with a bromine atom and a carboxylic acid group, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 16694-17-0[1][3][4][5][6][7]
Molecular Formula C₅H₃BrO₂S[1][3][5][6]
Molecular Weight 207.05 g/mol [1][4][5][6][7]
Melting Point 158-163 °C[1]
Boiling Point (Predicted) 318.0 ± 27.0 °C[2]
Density (Predicted) 1.923 ± 0.06 g/cm³[2]
pKa (Predicted) 3.63 ± 0.20[2]
Appearance Solid, Off-white/faint brown[1][2][3]
InChI Key APBIZVFQQBCAAT-UHFFFAOYSA-N[1][3][6]
SMILES O=C(O)c1cscc1Br[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra for this compound are available from commercial suppliers, this section outlines the expected characteristic signals based on general principles for carboxylic acids and thiophene derivatives.[4]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected FeaturesReference
¹H NMR Aromatic protons on the thiophene ring. A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).[8]
¹³C NMR Carbonyl carbon of the carboxylic acid (typically 165-185 ppm). Aromatic carbons of the thiophene ring.[8]
IR Spectroscopy Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). Strong C=O stretch (1710-1760 cm⁻¹). C-O stretch (1210-1320 cm⁻¹).[8][9]
Mass Spectrometry Molecular ion peak (M⁺). Fragments corresponding to the loss of -OH (M-17) and -COOH (M-45). Isotopic pattern characteristic of a bromine-containing compound.[10][11][12]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the lithiation of 3,4-dibromothiophene followed by carboxylation with carbon dioxide (dry ice).[2]

Experimental Protocol: Synthesis from 3,4-Dibromothiophene[2]
  • Preparation: Under a nitrogen atmosphere, cool 100 mL of ether to -78 °C.

  • Lithiation: Slowly add 28.4 mL of a 1.6 M n-butyllithium solution.

  • Addition of Starting Material: Add a solution of 10 g (41.3 mmol) of 3,4-dibromothiophene dissolved in 50 mL of ether dropwise over 10 minutes, maintaining the temperature at -78 °C.

  • Reaction: Stir the mixture for 10 minutes at -78 °C.

  • Carboxylation: Add an excess amount (>50 g) of freshly powdered dry ice (CO₂).

  • Stirring: Continue stirring at -78 °C for 1 hour.

  • Quenching: Slowly add 30 mL of 1 M NaOH solution (pre-diluted with 100 mL of water). Caution: CO₂ will be released.

Synthesis_Workflow cluster_reaction Reaction Steps reagent1 3,4-Dibromothiophene step1 Lithiation reagent1->step1 reagent2 n-Butyllithium reagent2->step1 reagent3 Dry Ice (CO₂) step2 Carboxylation reagent3->step2 product 4-Bromothiophene- 3-carboxylic acid step1->step2 -78 °C step3 Workup step2->step3 step3->product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Materials Science

Thiophene derivatives are of significant interest in medicinal chemistry due to their bioisosteric relationship with benzene rings and their versatile reactivity.[13][14] this compound serves as a valuable starting material for the synthesis of various biologically active molecules.

  • Analgesic Agents: Derivatives of 4-arylthiophene-3-carboxylic acid have been identified as potent and selective inhibitors of the Anoctamin 1 (ANO1) calcium-activated chloride channel, which is involved in nerve depolarization.[15] Inhibition of this channel has shown significant analgesic effects in preclinical models.[15]

  • Anticancer Research: Thiophene carboxamide derivatives have been synthesized as biomimetics of Combretastatin A-4, a potent anticancer agent.[16] These compounds have demonstrated activity against various cancer cell lines. Additionally, benzo[b]thiophene-3-carboxylic acid derivatives have been explored as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[17]

  • Carboxylic Acid Bioisosteres: The carboxylic acid group is a common pharmacophore in many drugs but can sometimes lead to poor metabolic stability or membrane permeability.[18][19] this compound can be used to synthesize derivatives where the carboxylic acid is replaced by a bioisostere to improve the drug's pharmacokinetic properties.[18][19]

  • Materials Science: The thiophene core is a fundamental unit in conductive polymers and organic electronics.[20] Carboxylic acid functionalized polythiophenes have been investigated for their potential use as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[20]

Drug_Discovery_Workflow cluster_modification Chemical Modifications cluster_applications Potential Therapeutic Areas start This compound modification1 Amide Coupling start->modification1 modification2 Esterification start->modification2 modification3 Suzuki Coupling start->modification3 modification4 Other Cross-Coupling start->modification4 app1 Analgesics (e.g., ANO1 inhibitors) modification1->app1 app2 Anticancer Agents (e.g., Tubulin inhibitors) modification1->app2 app3 Kinase Inhibitors modification3->app3 modification4->app3

Caption: General workflow for developing bioactive compounds from this compound.

Safety and Handling

This compound is classified as an irritant.[21]

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.[21]

    • H319: Causes serious eye irritation.[21]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[21]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21]

  • Incompatibilities:

    • Strong oxidizing agents.[21]

    • Strong acids and bases.[21]

It is recommended to handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment.[21] Store in a cool, dry place with the container tightly sealed.[2][4]

References

physical and chemical properties of 4-Bromothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of 4-Bromothiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This guide includes key physical constants, a detailed synthesis protocol, and workflows for its preparation and characterization.

Core Physical and Chemical Properties

This compound is a solid, off-white to faint brown compound at room temperature.[1] Its core properties are summarized below, providing essential data for experimental design and chemical handling.

PropertyValueSource
CAS Number 16694-17-0[2][3][4]
Molecular Formula C₅H₃BrO₂S[2][4][5]
Molecular Weight 207.05 g/mol [2][4][5]
Melting Point 157-159 °C[1]
Boiling Point 318.0 ± 27.0 °C (Predicted)[1][6]
Density 1.923 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.63 ± 0.20 (Predicted)[1]
Appearance Off-white/faint brown solid[1]
Purity Typically ≥98%[2][3]
Storage Conditions Room Temperature, Sealed in Dry, Keep in Dark Place[1][7]

Experimental Protocols

A fundamental understanding of the synthesis and characterization of this compound is crucial for its application in research and development.

Synthesis of this compound from 3,4-Dibromothiophene [1]

This protocol outlines a common method for synthesizing the target compound via lithium-halogen exchange followed by carboxylation.

Materials:

  • 3,4-Dibromothiophene

  • Anhydrous diethyl ether

  • 1.6 M n-butyllithium (n-BuLi) in hexanes

  • Powdered dry ice (solid CO₂)

  • 1 M Sodium hydroxide (NaOH) solution

  • Nitrogen gas atmosphere

Procedure:

  • Under a nitrogen atmosphere, cool 100 mL of anhydrous ether to -78 °C in a suitable reaction flask.

  • Slowly add 28.4 mL of a 1.6 M n-butyllithium solution to the cooled ether.

  • Prepare a solution of 10 g (41.3 mmol) of 3,4-dibromothiophene dissolved in 50 mL of anhydrous ether.

  • Add the 3,4-dibromothiophene solution dropwise to the reaction mixture over a period of 10 minutes, ensuring the temperature is maintained at -78 °C.

  • Continue stirring the reaction mixture at -78 °C for an additional 10 minutes after the addition is complete.

  • Carefully add an excess (over 50 g) of freshly powdered dry ice to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add 30 mL of 1 M NaOH solution (pre-diluted with 100 mL of water) to quench the reaction. Note that CO₂ gas will be released.

  • Allow the mixture to warm to room temperature. The product can then be isolated through standard aqueous workup and purification procedures (e.g., acidification, extraction, and recrystallization).

General Analytical Characterization

Post-synthesis, the identity and purity of this compound are confirmed using standard analytical techniques. While specific spectra for this compound were not detailed in the provided search results, a typical characterization workflow would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the molecular structure and functional groups.[7][8][9]

Visualized Workflows

The following diagrams illustrate the synthesis and a general characterization workflow for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Steps reactant reactant reagent reagent condition condition product product process process R1 3,4-Dibromothiophene P1 Lithium-Halogen Exchange R1->P1 R2 n-Butyllithium R2->P1 -78 °C, Ether R3 Dry Ice (CO₂) P2 Carboxylation R3->P2 P1->P2 P3 Aqueous Workup & Purification P2->P3 Quench with NaOH(aq) FP This compound P3->FP

Caption: Synthesis workflow for this compound.

Characterization_Workflow start Crude Product process Purification (e.g., Recrystallization, Chromatography) purified Purified Compound analysis analysis endpoint Structure & Purity Confirmed A A B B A->B C C B->C D Spectroscopic Analysis |  ¹H & ¹³C NMR |  Mass Spectrometry (MS) |  Infrared (IR) Spectroscopy C->D E E D->E

Caption: General workflow for purification and characterization.

Safety and Handling

While a full safety data sheet should be consulted, this compound is generally classified as an irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this chemical. It should be stored in a dry, dark, and well-ventilated area.[1][7]

References

Navigating the Spectroscopic Landscape of 4-Bromothiophene-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromothiophene-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectral characteristics, detailed experimental protocols for data acquisition, and a visual representation of the molecular structure to aid in spectral assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. For this compound, the electronegativity of the bromine and oxygen atoms, coupled with the aromaticity of the thiophene ring, will be the dominant factors influencing the spectral data. The following tables summarize the predicted chemical shifts for the protons and carbons of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-28.1 - 8.4Doublet
H-57.6 - 7.9Doublet
COOH12.0 - 13.0Singlet (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2130 - 135
C-3135 - 140
C-4115 - 120
C-5130 - 135
COOH165 - 170

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended. This protocol is based on standard practices for the analysis of small organic molecules.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that can dissolve the analyte is crucial. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for carboxylic acids.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp spectral lines.

3. Data Acquisition:

  • ¹H NMR:

    • A standard single-pulse experiment is typically used.

    • Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For a typical small molecule, 8 to 16 scans are usually sufficient.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

  • The spectrum is then phased, baseline corrected, and referenced to the internal standard.

  • Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.

Molecular Structure and Atom Numbering

To facilitate the discussion and assignment of NMR signals, the chemical structure of this compound with the standard IUPAC numbering is presented below.

Figure 1. Chemical structure of this compound with atom numbering.

Mass Spectrometry Analysis of 4-Bromothiophene-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Bromothiophene-3-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines a detailed experimental protocol and a predicted fragmentation pattern based on established principles of mass spectrometry.

Introduction

This compound (C₅H₃BrO₂S) is a substituted thiophene derivative with a molecular weight of approximately 207.05 g/mol .[1] Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of such compounds. This guide focuses on the predicted behavior of this compound under electron ionization (EI) mass spectrometry, a common technique that provides detailed structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

Due to the absence of a publicly available mass spectrum for this compound, the following data is predicted based on the known fragmentation patterns of carboxylic acids, aromatic compounds, and halogenated thiophenes.[2][3][4][5] The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in characteristic isotopic patterns for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (M+ and M+2).

Predicted Fragment m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Structure Notes
Molecular Ion [M]⁺206208C₅H₃⁷⁹BrO₂S⁺The parent ion. Expected to be of moderate to high intensity in aromatic systems.
[M-OH]⁺189191C₅H₂⁷⁹BrOS⁺Resulting from the loss of a hydroxyl radical, a common fragmentation for carboxylic acids.[4][6]
[M-COOH]⁺161163C₄H₂⁷⁹BrS⁺Formed by the loss of the entire carboxylic acid group.[4][6]
[M-Br]⁺127-C₅H₃O₂S⁺Resulting from the cleavage of the carbon-bromine bond.
[M-COOH-CO]⁺133135C₃H₂⁷⁹BrS⁺Subsequent loss of carbon monoxide from the [M-COOH]⁺ fragment.
[C₄H₃S]⁺83-C₄H₃S⁺Thienyl cation, resulting from the loss of bromine and the carboxyl group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. However, due to the polarity and relatively low volatility of the carboxylic acid group, a derivatization step is recommended to improve its chromatographic behavior.[7]

3.1. Sample Preparation and Derivatization (Silylation)

  • Sample Weighing: Accurately weigh approximately 1 mg of this compound into a clean glass vial.

  • Solvent Addition: Dissolve the sample in 500 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

  • Derivatizing Agent: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization of the carboxylic acid to its trimethylsilyl (TMS) ester.

  • Cooling: Allow the sample to cool to room temperature before injection into the GC-MS system.

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms or equivalent).

  • Injection Mode: Splitless injection with an injection volume of 1 µL.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Range: Scan from m/z 40 to 450.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

3.3. Data Analysis

The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of the derivatized analyte. The mass spectrum corresponding to this chromatographic peak can then be analyzed to identify the molecular ion and the characteristic fragment ions.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the logical workflow of the predicted fragmentation of this compound under electron ionization.

G Predicted Fragmentation Pathway of this compound M [C₅H₃BrO₂S]⁺ (m/z 206/208) F1 [C₅H₂BrOS]⁺ (m/z 189/191) M->F1 -OH F2 [C₄H₂BrS]⁺ (m/z 161/163) M->F2 -COOH F3 [C₅H₃O₂S]⁺ (m/z 127) M->F3 -Br F4 [C₃H₂BrS]⁺ (m/z 133/135) F2->F4 -CO

Caption: Predicted EI fragmentation of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Bromothiophene-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromothiophene-3-carboxylic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information, general solubility trends for related carboxylic acids, and a detailed experimental protocol for determining solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter in drug development and chemical synthesis. It influences bioavailability, formulation, and reaction kinetics. For a molecule like this compound, its solubility is governed by the interplay of its functional groups: the polar carboxylic acid group, the moderately polar thiophene ring, and the nonpolar bromo substituent. The carboxylic acid group can engage in hydrogen bonding, which is a key factor in its solubility in protic solvents.

Qualitative Solubility Profile

Based on available literature, this compound, a solid at room temperature, exhibits the following general solubility characteristics:

  • Generally Soluble: It is reported to be generally soluble in common organic solvents such as ethanol, methanol, and dichloromethane[1].

  • Reaction Solvents: Synthesis procedures involving this compound have utilized anhydrous tetrahydrofuran (THF) as a solvent, indicating its solubility in this ether-based solvent[2].

  • Aqueous Solubility: While specific data is scarce, the recrystallization of a closely related compound, 5-bromothiophene-3-carboxylic acid, from water suggests that this compound likely has some solubility in hot water and is less soluble in cold water[3][4]. The presence of the polar carboxylic acid group allows for some interaction with water. However, the overall molecule has significant nonpolar character, which would limit its aqueous solubility at room temperature. The sodium salt of the acid, however, is expected to be water-soluble[5].

Table 1: Summary of Qualitative Solubility of this compound

Solvent ClassSpecific SolventQualitative SolubilityRationale
AlcoholsMethanol, EthanolGenerally Soluble[1]The carboxylic acid group can form hydrogen bonds with the hydroxyl group of the alcohol.
ChlorinatedDichloromethaneGenerally Soluble[1]Acts as a good solvent for many organic solids.
EthersTetrahydrofuran (THF)Soluble[2]The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton.
AqueousWaterLikely sparingly soluble in cold, more soluble in hot water.Based on recrystallization data of similar compounds[3][4].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

    • Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the dissolved compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis & Calculation A Add excess this compound to vials B Add known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Withdraw supernatant C->D E Filter supernatant to remove undissolved solid D->E F Dilute filtered sample E->F G Analyze by HPLC or UV-Vis F->G H Determine concentration from calibration curve G->H I Calculate solubility H->I J Solubility Data I->J Final Result (g/100mL or mol/L)

References

Stability and Storage of 4-Bromothiophene-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromothiophene-3-carboxylic acid (CAS No. 16694-17-0). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.

Physicochemical Properties

This compound is a solid, crystalline compound. Key physical and chemical data are summarized below.

PropertyValueSource
Melting Point157-159°C[1]
Boiling Point318.0±27.0 °C (Predicted)[1]
Density1.923±0.06 g/cm3 (Predicted)[1]
pKa3.63±0.20 (Predicted)[1]
Molecular FormulaC5H3BrO2S[2][3]
Molecular Weight207.05 g/mol [3][4]

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the purity of this compound. The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4][5][6] To prevent potential degradation from light exposure, it is recommended to keep it in a dark place.[1]

A summary of recommended storage conditions from various suppliers is provided in the table below.

Storage ParameterRecommendationSource
TemperatureRoom Temperature[1]
AtmosphereSealed in dry conditions[1]
LightKeep in a dark place[1]
VentilationStore in a well-ventilated place[4][5][6][7]
ContainerKeep container tightly closed[4][5][6][7]

Handling and Safety Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[5] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[5][6] Avoid contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.[5]

Stability Profile and Degradation

Below is a logical workflow for assessing the stability of a chemical compound like this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analytical Testing cluster_evaluation Data Evaluation start Obtain pure This compound prep_samples Prepare samples under inert atmosphere start->prep_samples temp Elevated Temperature (e.g., 40°C, 60°C) prep_samples->temp Expose to humidity High Humidity (e.g., 75% RH) prep_samples->humidity Expose to light Light Exposure (UV/Vis) prep_samples->light Expose to analytics Perform analysis at predetermined time points (e.g., 0, 1, 3, 6 months) temp->analytics Sample at intervals humidity->analytics Sample at intervals light->analytics Sample at intervals hplc HPLC for purity and degradation products analytics->hplc lcms LC-MS for identification of degradation products analytics->lcms ftir FT-IR for functional group changes analytics->ftir evaluate Evaluate data to determine degradation rate and shelf life hplc->evaluate lcms->evaluate ftir->evaluate report Generate stability report evaluate->report

Figure 1: A generalized experimental workflow for stability testing.

The following diagram illustrates a hypothetical degradation pathway for this compound under thermal stress, leading to decarboxylation.

Degradation_Pathway reactant This compound product 3-Bromothiophene reactant->product Heat (Δ) Decarboxylation co2 CO2 reactant->co2

Figure 2: Hypothetical thermal degradation pathway.

Experimental Protocols

Detailed, validated experimental protocols for the stability testing of this compound are not publicly available. However, a general approach based on the workflow in Figure 1 would involve:

  • Sample Preparation: Accurately weigh samples of this compound into vials suitable for the chosen stress conditions.

  • Stress Conditions: Place the samples in controlled environment chambers set to the desired temperature, humidity, and light exposure levels.

  • Time Points: At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), remove a set of samples for analysis.

  • Analysis:

    • Appearance: Visually inspect the samples for any changes in color or physical state.

    • Purity: Use a validated High-Performance Liquid Chromatography (HPLC) method to determine the purity of the compound and quantify any degradation products.

    • Identification of Degradants: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of any significant degradation products.

  • Data Analysis: Plot the purity of this compound as a function of time for each storage condition. This data can be used to determine the shelf life and recommend optimal storage conditions.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark, and well-ventilated environment in a tightly sealed container. While specific degradation pathways have not been extensively studied, adherence to these storage and handling guidelines will minimize the risk of degradation and ensure the compound's suitability for research and development purposes. For critical applications, it is recommended to perform periodic purity checks.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 4-bromothiophene-3-carboxylic acid, a versatile heterocyclic building block in medicinal chemistry and materials science. This document outlines the predicted regioselectivity of these reactions, provides detailed experimental protocols based on analogous transformations, and presents key data in a structured format.

Core Concepts: Regioselectivity in the Electrophilic Substitution of this compound

The thiophene ring is an electron-rich aromatic system, rendering it susceptible to electrophilic attack. The regiochemical outcome of such reactions on substituted thiophenes is governed by the electronic effects of the existing substituents. In the case of this compound, two key functional groups dictate the position of incoming electrophiles:

  • 4-Bromo Group: As a halogen, the bromo group is an ortho-, para- director due to the electron-donating resonance effect of its lone pairs, despite its electron-withdrawing inductive effect. In the context of the thiophene ring, this directs incoming electrophiles to the C2 and C5 positions.

  • 3-Carboxylic Acid Group: This is a meta-directing group due to its strong electron-withdrawing nature, which deactivates the ortho and para positions (C2 and C4) towards electrophilic attack.

The inherent reactivity of the thiophene ring favors substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). Considering the directing effects of both substituents, the C5 position is the most probable site for electrophilic substitution. It is activated by the ortho-directing bromo group and is an inherently reactive α-position. The C2 position, while also an α-position, is adjacent to the deactivating carboxylic acid group, making it less favorable for attack.

G

Key Electrophilic Substitution Reactions

Based on the principles of electrophilic aromatic substitution and evidence from related compounds, the following reactions are anticipated for this compound.

Reaction TypeElectrophilePredicted Major Product
NitrationNO₂⁺4-Bromo-5-nitrothiophene-3-carboxylic acid
Halogenation (Bromination)Br⁺2,4-Dibromothiophene-3-carboxylic acid or 4,5-Dibromothiophene-3-carboxylic acid
SulfonationSO₃4-Bromo-3-carboxythiophene-5-sulfonic acid
Friedel-Crafts AcylationRCO⁺5-Acyl-4-bromothiophene-3-carboxylic acid

Experimental Protocols

The following are detailed methodologies for the key electrophilic substitution reactions. These protocols are based on established procedures for structurally similar thiophene derivatives and should be optimized for this compound.

Nitration of this compound

Objective: To synthesize 4-Bromo-5-nitrothiophene-3-carboxylic acid.

Reaction Scheme:

G Reactant This compound Product 4-Bromo-5-nitrothiophene-3-carboxylic Acid Reactant->Product Nitration Reagents HNO₃, H₂SO₄ Reagents->Product

Methodology (Adapted from the nitration of benzo[b]thiophene-3-carbonitrile[1]):

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (5-10 equivalents) while cooling in an ice-water bath to maintain a temperature below 10 °C.

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a minimal amount of concentrated sulfuric acid in a separate flask and cool to 0 °C.

  • Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the solution of the thiophene derivative, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the purified 4-bromo-5-nitrothiophene-3-carboxylic acid.

Quantitative Data (Predicted):

ParameterValue
Molar Ratio (Substrate:HNO₃:H₂SO₄)1 : 1.1 : 10
Temperature0-5 °C
Reaction Time1-3 hours
Expected Yield70-85%
Halogenation (Bromination) of this compound

Objective: To synthesize 4,5-Dibromothiophene-3-carboxylic acid.

Reaction Scheme:

G Reactant This compound Product 4,5-Dibromothiophene-3-carboxylic Acid Reactant->Product Bromination Reagents NBS, DMF Reagents->Product

Methodology (Adapted from the bromination of ethyl 4-ethylthiophene-3-carboxylate[2]):

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Predicted):

ParameterValue
Molar Ratio (Substrate:NBS)1 : 1.1
SolventDMF
TemperatureRoom Temperature
Reaction Time12-24 hours
Expected Yield80-95%
Sulfonation of this compound

Objective: To synthesize 4-Bromo-3-carboxythiophene-5-sulfonic acid.

Methodology (General Procedure):

  • Reaction Setup: Place this compound in a flask and cool to 0 °C.

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum, containing excess SO₃) with stirring, maintaining the low temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours. Gentle heating may be required to drive the reaction to completion.

  • Work-up: Carefully pour the reaction mixture onto ice.

  • Isolation: The sulfonic acid product may precipitate or can be isolated by salting out with sodium chloride. Filter the solid and wash with a saturated sodium chloride solution.

Quantitative Data (Predicted):

ParameterValue
ReagentFuming Sulfuric Acid (20% SO₃)
Temperature0 °C to Room Temperature
Reaction Time2-6 hours
Expected YieldModerate to Good
Friedel-Crafts Acylation of this compound

Objective: To synthesize a 5-Acyl-4-bromothiophene-3-carboxylic acid derivative.

Reaction Scheme:

G Reactant This compound Product 5-Acyl-4-bromothiophene-3-carboxylic Acid Reactant->Product Acylation Reagents Acyl Chloride, AlCl₃ Reagents->Product

Methodology (General Procedure):

It is important to note that the carboxylic acid group can interfere with the Lewis acid catalyst. Therefore, it is advisable to protect the carboxylic acid as an ester prior to the Friedel-Crafts reaction.

  • Protection of Carboxylic Acid: Convert this compound to its methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification).

  • Reaction Setup: Suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under a nitrogen atmosphere.

  • Formation of Acylium Ion: Add the acyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension at 0 °C.

  • Addition of Substrate: Add a solution of the 4-bromothiophene-3-carboxylate (1.0 equivalent) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the mixture at 0 °C to room temperature for several hours.

  • Work-up: Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the product by column chromatography.

  • Deprotection: Hydrolyze the ester back to the carboxylic acid using standard methods (e.g., acid or base hydrolysis).

Quantitative Data (Predicted for the acylation of the ester):

ParameterValue
Molar Ratio (Ester:Acyl Chloride:AlCl₃)1 : 1.1 : 1.2
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time2-8 hours
Expected Yield60-80%

Conclusion

This technical guide provides a predictive framework and adaptable experimental protocols for the key electrophilic substitution reactions of this compound. The regioselectivity is anticipated to be predominantly at the C5 position due to the combined directing effects of the bromo and carboxylic acid substituents. The provided methodologies, derived from closely related thiophene chemistry, offer a solid starting point for the synthesis of novel derivatives for applications in drug discovery and materials science. Experimental verification and optimization of these procedures are recommended to achieve the desired outcomes.

References

reactivity of the carboxylic acid group in 4-Bromothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 4-Bromothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the carboxylic acid functional group in this compound. This compound is a valuable building block in medicinal chemistry and materials science, and understanding its reactivity is crucial for its effective utilization in the synthesis of novel compounds.

Introduction to this compound

This compound, with the CAS number 16694-17-0, is a substituted thiophene derivative.[1][2][3] Its molecular structure consists of a thiophene ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 3-position. The reactivity of the carboxylic acid group is modulated by the electronic effects of both the thiophene ring and the bromine substituent. The carboxyl group, a composite of a carbonyl and a hydroxyl group, is the primary site of chemical transformations for this molecule.[4][5]

Electronic and Steric Effects on Reactivity

The chemical behavior of the carboxylic acid group in this compound is influenced by several factors:

  • Electrophilicity of the Carbonyl Carbon : The reactivity of carboxylic acid derivatives is largely governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the acyl group increase this electrophilicity, making the compound more reactive towards nucleophilic acyl substitution. In this molecule, the sulfur atom in the thiophene ring and the bromine atom both exert electron-withdrawing inductive effects, which are expected to enhance the reactivity of the carboxylic acid group compared to a simple aliphatic carboxylic acid.

  • Leaving Group Ability : Nucleophilic acyl substitution reactions proceed through the substitution of the hydroxyl group.[4] The -OH group is a poor leaving group and typically requires activation, often through protonation in acidic conditions or conversion to a more reactive intermediate.[4]

  • Resonance : The lone pair of electrons on the hydroxyl group can be delocalized into the carbonyl group, which slightly reduces the electrophilicity of the carbonyl carbon.

The general order of reactivity for carboxylic acid derivatives is: Acyl halides > Anhydrides > Esters and Carboxylic Acids > Amides.[6][7] This trend is primarily dictated by the stability of the leaving group.[6]

Key Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo several important transformations, including conversion to more reactive acyl derivatives, esterification, amide bond formation, and reduction.

G cluster_derivatives Reactive Derivatives cluster_products Reaction Products main This compound acyl_chloride 4-Bromothiophene-3-carbonyl chloride main->acyl_chloride SOCl₂ or PCl₅ ester Ester Derivative main->ester Alcohol (R'OH) Acid catalyst or DCC, DMAP amide Amide Derivative main->amide Amine (R'R''NH) Coupling Agents (EDC, HATU) alcohol Primary Alcohol (4-Bromo-3-thiophenemethanol) main->alcohol LiAlH₄ or BH₃ acyl_chloride->ester Alcohol (R'OH) acyl_chloride->amide Amine (R'R''NH)

Figure 1: Key transformations of this compound.
Conversion to Acyl Chlorides

The conversion of a carboxylic acid to an acyl chloride is a crucial step as acyl chlorides are among the most reactive carboxylic acid derivatives.[6][7] This transformation significantly enhances the compound's utility in synthesis by providing a highly reactive intermediate for subsequent reactions.

Common Reagents :

  • Thionyl Chloride (SOCl₂) : A widely used reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.[8][9]

  • Phosphorus Pentachloride (PCl₅) : Another effective reagent, which yields phosphorus oxychloride (POCl₃) as a byproduct.[8][10]

  • Phosphorus Trichloride (PCl₃) : Reacts with carboxylic acids to form the acyl chloride and phosphorous acid (H₃PO₃).[8][10]

The resulting 4-bromothiophene-3-carbonyl chloride (CAS 72899-51-5) is a key intermediate for synthesizing esters and amides under milder conditions than those required for the parent carboxylic acid.[11]

Table 1: Physical Properties of 4-Bromothiophene-3-carbonyl chloride

Property Value Reference
Molecular Weight 225.49 g/mol [11]
Melting Point 67.5-69 °C [11]
Boiling Point 251.12 °C (Predicted) [11]

| Density | 1.86 g/cm³ (Predicted) |[11] |

Experimental Protocol: Synthesis of 4-Bromothiophene-3-carbonyl chloride

This protocol is a general procedure adapted from established methods for converting carboxylic acids to acyl chlorides.[8][9]

  • Setup : In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place this compound (1.0 eq).

  • Reagent Addition : Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq), optionally in an inert solvent like toluene or dichloromethane.

  • Reaction : Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up : After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.

  • Purification : The resulting crude 4-bromothiophene-3-carbonyl chloride can be purified by vacuum distillation or used directly in the next step.

Esterification

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This is a fundamental reaction in organic synthesis.

Methods :

  • Fischer Esterification : This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an excess of alcohol.[12][13] Common catalysts include concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH).[12]

  • DCC/DMAP Coupling : A milder method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is suitable for acid-sensitive substrates and proceeds at room temperature.[14][15]

Table 2: Representative Esterification Reaction Data

Carboxylic Acid Alcohol Coupling Agents Solvent Yield Reference

| 5-Bromothiophene-3-carboxylic acid | 2-Ethylhexyl alcohol | DCC, DMAP | CH₂Cl₂ | 95% |[15] |

Experimental Protocol: Esterification via DCC/DMAP Coupling

This protocol is based on the successful esterification of a similar bromothiophene derivative.[15]

  • Setup : Dissolve this compound (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (e.g., 0.1-0.35 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Reagent Addition : Cool the solution in an ice bath and add DCC (1.1-1.2 eq) portion-wise.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 24-48 hours). A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up : Filter off the DCU precipitate. Wash the filtrate sequentially with dilute acid (e.g., 0.5 N HCl) and a saturated sodium bicarbonate solution.[14]

  • Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), concentrate it under reduced pressure, and purify the resulting ester by column chromatography on silica gel.

Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[16][17] Direct reaction between a carboxylic acid and an amine is difficult due to the formation of an unreactive ammonium carboxylate salt.[5][18] Therefore, activating agents or coupling reagents are required.

Common Coupling Reagents :

  • Carbodiimides : Such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or DCC, often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[19]

  • Uronium/Aminium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation.[17][19]

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation start Carboxylic Acid + Coupling Reagent (e.g., HATU) activated Activated Intermediate (e.g., O-acylisourea) start->activated Pre-activation (often with base like DIPEA) amine Amine activated->amine tetrahedral Tetrahedral Intermediate amine->tetrahedral Nucleophilic attack product Amide Product tetrahedral->product Collapse of intermediate byproduct Byproducts tetrahedral->byproduct Release of coupling reagent byproduct

Figure 2: Generalized workflow for amide bond formation using a coupling agent.

Experimental Protocol: Amide Coupling using HATU

This protocol is a standard and highly effective method for amide synthesis.[19]

  • Setup : Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

  • Activation : Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition : Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction : Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[19]

  • Purification : Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Reduction to Primary Alcohol

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. This transformation is valuable for accessing the corresponding alcohol, (4-bromothiophen-3-yl)methanol.

Common Reducing Agents :

  • Lithium Aluminum Hydride (LiAlH₄ or LAH) : A very strong and common reducing agent capable of reducing a wide variety of functional groups, including carboxylic acids.[5][20][21] The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

  • Borane (BH₃) : Often used as a complex with THF (BH₃·THF), borane is also effective for reducing carboxylic acids and can sometimes offer better chemoselectivity than LAH.[22][23]

Note : Weaker reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids.[5][22]

Experimental Protocol: Reduction using LiAlH₄

This is a general procedure for the LAH reduction of carboxylic acids.[20]

  • Setup : In an oven-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (an excess, e.g., 2-3 eq) in anhydrous THF.

  • Substrate Addition : Dissolve this compound in anhydrous THF and add it dropwise to the stirred LAH suspension at 0 °C. Caution: The reaction is exothermic and produces hydrogen gas.

  • Reaction : After the addition is complete, the mixture can be stirred at room temperature or gently refluxed to ensure the reaction goes to completion.

  • Quenching : Carefully quench the reaction by slowly adding water, followed by a solution of 15% aqueous NaOH, and then more water (Fieser workup). Caution: This is a highly exothermic process.

  • Work-up : The resulting granular precipitate of aluminum salts is filtered off. The filtrate is dried over an anhydrous salt.

  • Purification : The solvent is removed under reduced pressure, and the resulting alcohol, (4-bromothiophen-3-yl)methanol, is purified, typically by column chromatography or distillation.

Conclusion

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical modifications. Its reactivity, enhanced by the electron-withdrawing nature of the brominated thiophene ring, facilitates its conversion into various important derivatives. By selecting the appropriate reagents and conditions, researchers can effectively synthesize esters, amides, acyl chlorides, and alcohols, thereby enabling the incorporation of the 4-bromothiophene-3-carbonyl scaffold into complex target molecules for pharmaceutical and materials science applications. The protocols and data presented in this guide offer a robust framework for the practical application of this valuable chemical intermediate.

References

key intermediates in the synthesis of 3-substituted thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Key Intermediates in the Synthesis of 3-Substituted Thiophenes

Introduction

Thiophene, a sulfur-containing aromatic heterocycle, is a foundational scaffold in medicinal chemistry and materials science.[1] Specifically, functionalization at the 3-position of the thiophene ring has given rise to a multitude of compounds with significant applications, including pharmaceuticals, agrochemicals, and conductive polymers.[2][3][4][5] For instance, 3-bromothiophene is a precursor to the antibiotic timentin, and the 3,4-disubstituted thiophene derivative EDOT is the monomer for the highly successful conducting polymer PEDOT.[1][6]

Due to the electronic properties of the thiophene ring, direct electrophilic substitution overwhelmingly favors the 2- and 5-positions (the α-positions).[2][7] Consequently, the synthesis of 3-substituted thiophenes necessitates strategic, often multi-step, approaches. This guide provides a comprehensive overview of the pivotal intermediates that enable access to this valuable chemical space, detailing their synthesis, subsequent transformations, and relevant experimental data.

Core Intermediates and Synthetic Pathways

The synthesis of 3-substituted thiophenes is dominated by pathways originating from a few key precursor molecules. The most versatile and widely used of these is 3-bromothiophene, which serves as a gateway to a host of organometallic and other reactive intermediates.

Halogenated Thiophenes: The Primary Gateway

2,3,5-Tribromothiophene and 3-Bromothiophene

The most common and scalable route to 3-bromothiophene bypasses the issue of regioselectivity in direct bromination.[2] The strategy involves an initial exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene.[2][6][8] This intermediate is then subjected to selective reductive debromination at the more reactive α-positions (2 and 5) to yield the desired 3-bromothiophene.[2] Zinc dust in acetic acid is a classic and effective reagent for this selective dehalogenation.[9]

G cluster_step1 Step 1 cluster_step2 Step 2 Thiophene Thiophene Tribromo 2,3,5-Tribromothiophene Thiophene->Tribromo Exhaustive Bromination ExcessBr2 Excess Bromine (e.g., 3 eq.) ThreeBromo 3-Bromothiophene Tribromo->ThreeBromo Reductive Debromination ReducingAgent Selective Reducing Agent (e.g., Zn/Acetic Acid)

Organometallic Intermediates: The Workhorses of C-C Bond Formation

Once synthesized, 3-bromothiophene is readily converted into highly reactive organometallic intermediates. These compounds are central to forming new carbon-carbon bonds through reactions with a wide range of electrophiles and via transition metal-catalyzed cross-coupling reactions.

  • 3-Lithiothiophene: This intermediate is typically formed through a halogen-metal exchange reaction by treating 3-bromothiophene with an organolithium reagent like n-butyllithium (n-BuLi), often at low temperatures (-30°C to -78°C).[10][11] 3-Lithiothiophene is a potent nucleophile used to introduce various functional groups.[10][12]

  • 3-Thienylmagnesium Halides (Grignard Reagents): The reaction of 3-bromothiophene with magnesium metal yields the corresponding Grignard reagent, 3-thienylmagnesium bromide.[13] This intermediate is a cornerstone of Kumada cross-coupling reactions and can also be used as a strong nucleophile.[14][15]

  • Thiophene-3-boronic Acid and Esters: These boron-containing intermediates are indispensable for Suzuki-Miyaura cross-coupling reactions, one of the most versatile methods for forming C-C bonds.[16][17] They can be prepared from 3-lithiothiophene by quenching with a trialkyl borate, followed by acidic hydrolysis. Thiophene-3-boronic acid and its esters (like pinacol esters) are valued for their stability and functional group tolerance.[16][18][19]

  • 3-Stannylthiophenes: Organotin reagents, such as 3-(tributylstannyl)thiophene, are key partners in Stille cross-coupling reactions.[20] While effective, the toxicity of organotin compounds is a significant drawback.[20]

// Intermediates Lithio [label="3-Lithiothiophene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grignard [label="3-Thienylmagnesium\nBromide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic [label="Thiophene-3-boronic Acid\n/ Esters", fillcolor="#FBBC05", fontcolor="#202124"]; Stannyl [label="3-Stannylthiophene", fillcolor="#FBBC05", fontcolor="#202124"];

// Reactions Kumada [label="Kumada Coupling", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stille [label="Stille Coupling", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Electrophile [label="Reaction with\nElectrophiles", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Final Products Product [label="3-Substituted Thiophenes", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ThreeBromo -> Lithio [label=" n-BuLi", fontcolor="#5F6368"]; ThreeBromo -> Grignard [label=" Mg", fontcolor="#5F6368"]; Lithio -> Boronic [label=" 1) B(OR)₃\n 2) H₃O⁺", fontcolor="#5F6368"]; Lithio -> Stannyl [label=" Bu₃SnCl", fontcolor="#5F6368"];

Grignard -> Kumada [color="#202124"]; Boronic -> Suzuki [color="#202124"]; Stannyl -> Stille [color="#202124"]; Lithio -> Electrophile [color="#202124"];

{Kumada, Suzuki, Stille, Electrophile} -> Product [color="#202124"]; } caption: Central Role of 3-Bromothiophene in Generating Key Intermediates.

Other Key Intermediates

While halogenated thiophenes are the most common starting points, other functionalized thiophenes serve as important intermediates.

  • 3-Acetylthiophene: This compound can be prepared via the Friedel-Crafts acylation of thiophene, though careful control of conditions is needed to favor the 3-isomer over the 2-isomer.[3] An alternative route involves the oxidation of 3-ethylthiophene, which can be prepared from 3-bromothiophene via a Grignard coupling reaction.[21] It is a valuable building block for pharmaceuticals and agrochemicals.[3][5]

  • 2-Aminothiophene-3-carbonitriles: These intermediates are readily accessible through the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur.[1][22] The resulting 2-amino-3-cyano motif is a versatile platform for constructing fused heterocyclic systems.[23]

Data Presentation: Synthesis and Reactions of Key Intermediates

The following tables summarize quantitative data for the synthesis and subsequent reactions of the core thiophene intermediates.

Table 1: Synthesis of 3-Bromothiophene

Intermediate Starting Material Reagents & Conditions Yield (%) Reference(s)
2,3,5-Tribromothiophene Thiophene Bromine (3.0 eq), Chloroform, 10 hours, then heat to 50°C 75-85 [8]

| 3-Bromothiophene | 2,3,5-Tribromothiophene | Zinc dust, Acetic Acid, Reflux, 3 hours | 80 |[8][9] |

Table 2: Key Cross-Coupling Reactions for C-C Bond Formation

Reaction Type Thiophene Intermediate Coupling Partner Catalyst System Product Type Yield (%) Reference(s)
Suzuki-Miyaura Thiophene-3-ylboronic acid pinacol ester 1,8-Diiodonaphthalene Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) Acenaphtho[1,2-b]thiophene 78 [18]
Kumada 3-Bromothiophene Hexylmagnesium bromide (Grignard) Dichloro-bis(triphenylphosphine) palladium(II) 3-Hexylthiophene 81.5 [15]

| Stille | 5-Hexyl-2-thiophenyl tributylstannane | 5,8-Dibromoquinoxaline derivative | Pd₂(dba)₃ / P(o-tol)₃ | Quinoxaline-Thiophene conjugate | - |[24] |

// Invisible center node center [style=invis, width=0, height=0];

// Nodes for the cycle Pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_A [label="R¹-Pd(II)L₂-X", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_B [label="R¹-Pd(II)L₂-R²", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Positioning nodes center -> Pd0 [dir=none, style=invis]; center -> PdII_A [dir=none, style=invis]; center -> PdII_B [dir=none, style=invis];

// Edges for the cycle Pd0 -> PdII_A [label=<Oxidative Addition(R¹-X)>]; PdII_A -> PdII_B [label=<Transmetalation(R²-M)>]; PdII_B -> Pd0 [label=<Reductive Elimination>];

// Product output ProductOut [label="R¹-R²", shape=plaintext, fontcolor="#34A853", fontsize=14]; PdII_B -> ProductOut [minlen=2];

// Labels labelloc="t"; label="Generalized Catalytic Cycle for Cross-Coupling Reactions"; } caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.

Experimental Protocols

The following protocols are based on established and reliable literature procedures for the synthesis of key intermediates.

Protocol 1: Synthesis of 2,3,5-Tribromothiophene[2][8]
  • Materials:

    • Thiophene (13.4 moles)

    • Bromine (40.6 moles)

    • Chloroform (450 ml)

    • 2N Sodium hydroxide solution

    • Potassium hydroxide

    • Calcium chloride

  • Equipment:

    • 5-L three-necked flask

    • Mechanical stirrer

    • Dropping funnel

    • Gas outlet for hydrogen bromide

    • Cooling bath

  • Procedure:

    • A solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform is prepared in the 5-L three-necked flask.

    • The flask is placed in a cooling bath to manage the exothermic reaction.

    • Over a period of 10 hours, 6480 g (40.6 moles) of bromine is added dropwise to the stirred solution. Evolved hydrogen bromide gas must be directed to a suitable scrubbing system.

    • After the addition is complete, the reaction mixture is allowed to stand overnight at room temperature.

    • The mixture is then heated at 50°C for several hours.

    • The reaction mixture is washed with 2N sodium hydroxide solution, followed by refluxing for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol to neutralize any remaining acids.

    • The organic layer is separated, washed with water, dried over calcium chloride, and fractionated to yield 2,3,5-tribromothiophene.

    • Expected Yield: 3200–3650 g (75–85%).

Protocol 2: Synthesis of 3-Bromothiophene[2][8]
  • Materials:

    • 2,3,5-Tribromothiophene (9.8 moles)

    • Zinc dust (24.4 moles)

    • Glacial acetic acid (2.4 L)

    • Water (2.4 L)

    • 10% Sodium carbonate solution

    • Calcium chloride

  • Equipment:

    • 5-L three-necked flask

    • Efficient mechanical stirrer

    • Reflux condenser

  • Procedure:

    • A mixture of 2.4 L of glacial acetic acid, 2.4 L of water, and 1600 g (24.4 moles) of zinc dust is placed in the 5-L flask.

    • The mixture is stirred vigorously while 3200 g (9.8 moles) of 2,3,5-tribromothiophene is added. The addition is completed in about 70 minutes.

    • Heat is applied, and the mixture is refluxed for 3 hours.

    • The apparatus is arranged for downward distillation, and the mixture is distilled until no more organic material co-distills with the water.

    • The heavier organic layer is separated, washed successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.

    • The product is dried over calcium chloride and purified by fractional distillation.

    • Expected Yield: ~80%.

Conclusion

The synthesis of 3-substituted thiophenes is a field of immense importance, driven by the utility of these compounds in diverse scientific and industrial applications. A thorough understanding of the key intermediates—primarily 3-bromothiophene and its derived organometallic counterparts—is critical for any researcher in this area. The strategic pathways involving halogenation/dehalogenation and subsequent transition metal-catalyzed cross-coupling reactions provide a robust and versatile toolbox. By mastering the synthesis and handling of these core intermediates, scientists and drug development professionals can efficiently access a vast and valuable chemical space, paving the way for future innovations.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction has found widespread application in the pharmaceutical industry and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[3][4] Thiophene-containing molecules are significant structural motifs in many biologically active compounds.[1][5] The functionalization of the thiophene core, for instance through the coupling of 4-Bromothiophene-3-carboxylic acid with various boronic acids, provides a direct route to a diverse array of potentially therapeutic agents.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling reaction of this compound.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (in this case, this compound) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a process facilitated by the base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.[2]

The presence of a carboxylic acid group on the thiophene ring can present challenges, such as solubility issues in organic solvents when deprotonated by the base, and potential coordination to the palladium catalyst, which could inhibit its activity.[6] Careful selection of the reaction conditions or protection of the carboxylic acid group as an ester may be necessary to achieve optimal results.[3]

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Bromo-Thiophenes

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of bromo-thiophene derivatives with arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryThiophene SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
12,5-dibromo-3-hexylthiopheneArylboronic acid (2.5 eq)Pd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[4][7]
24,5-dibromothiophene-2-carboxaldehydeArylboronic acid (1.1 eq)Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (6:1)901295[8]
3(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineArylboronic acidPd(PPh₃)₄K₃PO₄-90-31-46[9]
42,5-dibromo-3-methylthiopheneArylboronic acid (1.1 eq)-----Low to Moderate[1]
55-bromothiophene-2-carboxylic acid derivativesArylboronic acidsPd(PPh₃)₄-1,4-Dioxane/H₂O90-Good[10]
64-bromothiophene-2-carbaldehydeArylboronic pinacol esters/acidsPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)85-90-Moderate to Excellent[11]

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be required for specific substrates.

Method 1: Direct Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 6:1 ratio).[7][8]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 90-100 °C) and stir vigorously.[7][8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a suitable acid (e.g., 1M HCl) to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Method 2: Coupling of the Methyl Ester of this compound

To circumvent potential solubility issues or catalyst inhibition by the free carboxylic acid, protection as a methyl ester may be beneficial.

Part A: Esterification of this compound

  • Dissolve this compound in methanol.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Remove the methanol under reduced pressure, and perform a standard aqueous work-up to isolate the methyl ester.

Part B: Suzuki-Miyaura Coupling

Follow the procedure outlined in Method 1 , substituting the methyl ester of this compound for the free acid.

Part C: Hydrolysis of the Ester

  • Dissolve the purified coupled product in a suitable solvent (e.g., THF/water or methanol/water).

  • Add a base (e.g., LiOH or NaOH) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture and extract the final product as described in the work-up of Method 1 .

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow sub Starting Materials (this compound, Boronic Acid, Catalyst, Base) reac Reaction Setup (Add reagents and solvent) sub->reac degas Degassing (Purge with Inert Gas) reac->degas heat Reaction (Heating and Stirring) degas->heat mon Monitoring (TLC / LC-MS) heat->mon mon->heat Continue Reaction work Work-up (Quenching, Extraction) mon->work Reaction Complete pur Purification (Chromatography / Recrystallization) work->pur prod Final Product pur->prod

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 pd0 Pd(0)L_n pd2 R-Pd(II)L_n-X pd0->pd2 oa Oxidative Addition oa->pd2 pd2_r R-Pd(II)L_n-R' pd2->pd2_r tm Transmetalation tm->pd2_r pd2_r->pd0 re Reductive Elimination pd2_r->re re->pd0 product R-R' re->product rx R-X rx->oa rboronic R'-B(OR)₂ rboronic->tm base Base base->tm

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-bromothiophene-3-carboxylic acid. This versatile building block is a key intermediate in the synthesis of a variety of functionalized thiophene derivatives with significant potential in medicinal chemistry and materials science. The protocols outlined below cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a comprehensive guide for the synthesis of diverse molecular scaffolds.

Introduction

Thiophene-3-carboxylic acid derivatives are prevalent structural motifs in numerous biologically active compounds. The targeted functionalization of the thiophene ring via cross-coupling reactions is a powerful strategy in modern drug discovery. Specifically, the C-4 position of this compound serves as a versatile handle for the introduction of aryl, vinyl, alkynyl, and amino substituents through palladium-catalyzed reactions. The resulting products, particularly 4-arylthiophene-3-carboxylic acids, have emerged as promising inhibitors of the Anoctamin-1 (ANO1) calcium-activated chloride channel, a potential target for novel analgesic agents.[1][2][3]

These application notes provide representative protocols for key palladium-catalyzed cross-coupling reactions of this compound, along with data on reaction conditions and potential applications in drug development.

General Considerations for Cross-Coupling Reactions

The presence of a carboxylic acid group on the substrate can sometimes interfere with palladium-catalyzed cross-coupling reactions. The acidic proton can react with the basic reagents, and the resulting carboxylate may coordinate to the palladium catalyst, potentially inhibiting its activity.[4] To mitigate these effects, several strategies can be employed:

  • Protection of the carboxylic acid: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. The ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.

  • Choice of base: The use of milder bases, such as K₂CO₃ or Cs₂CO₃, can be beneficial. In some cases, inorganic bases are preferred over organic amine bases and alkoxides.[5]

  • Ligand selection: The appropriate choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.

The following protocols provide examples of both direct coupling of the carboxylic acid and coupling of its esterified form.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl compounds.

Experimental Protocol: Synthesis of 4-Arylthiophene-3-carboxylic Acid

This protocol is adapted from general procedures for the Suzuki coupling of aryl bromides.[6][7]

Reaction Scheme:

Materials:

  • This compound (or its methyl/ethyl ester)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Dioxane/H₂O, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (2-5 mol%) and the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the aqueous layer and extract it with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O (4:1)901285 (est.)
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃DMF100892 (est.)
33-Chlorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1101678 (est.)

Yields are estimated based on similar reactions reported in the literature.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex R-X Transmetalation Complex R-Pd(II)(Ar)L2 Oxidative Addition Complex->Transmetalation Complex Ar-B(OH)2 Base Transmetalation Complex->Pd(0)L2 R-Ar Reductive Elimination Reductive Elimination R-X R-X = this compound Ar-B(OH)2 Ar-B(OH)2 = Arylboronic acid

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Experimental Protocol: Synthesis of 4-Vinylthiophene-3-carboxylic Acid Derivatives

This protocol is based on general procedures for the Heck reaction of aryl bromides.[8][9]

Reaction Scheme:

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.5-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent and the alkene (1.1-1.5 equiv.).

  • Heat the reaction mixture to 100-140 °C for 12-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Heck Coupling Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1202475 (est.)
2Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1301880 (est.)
3CyclohexenePd(OAc)₂ (5)P(o-tol)₃ (10)NaOAcAcetonitrile1403665 (est.)

Yields are estimated based on similar reactions reported in the literature.

Heck_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition R-X Olefin Insertion Intermediate Oxidative Addition->Olefin Insertion Alkene Beta-Hydride Elimination Product Complex Olefin Insertion->Beta-Hydride Elimination Migratory Insertion Beta-Hydride Elimination->Pd(0)L2 Product + HX R-X R-X = this compound Alkene Alkene = R'-CH=CH2

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Synthesis of 4-Alkynylthiophene-3-carboxylic Acid

This protocol is adapted from general procedures for the Sonogashira coupling.[10][11][12]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N, i-Pr₂NH)

  • Solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction mixture at room temperature to 60 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃NTHFRT688 (est.)
21-HexynePd(PPh₃)₄ (3)5i-Pr₂NHDMF50482 (est.)
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)3Et₃NToluene60890 (est.)

Yields are estimated based on similar reactions reported in the literature.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition R-X Transmetalation R-Pd(II)(C≡CR')L2 Oxidative_Addition->Transmetalation Cu-C≡CR' Transmetalation->Pd(0)L2 R-C≡CR' CuX CuX Cu-Alkyne_Complex [Cu(C≡CR')]n CuX->Cu-Alkyne_Complex H-C≡CR' Base Cu-Alkyne_Complex->CuX to Pd cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14][15]

Experimental Protocol: Synthesis of 4-Aminothiophene-3-carboxylic Acid Derivatives

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[5][16][17]

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv.).

  • Add the solvent, followed by this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Heat the reaction mixture to 80-110 °C for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAminePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001280 (est.)
2MorpholinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane1101885 (est.)
3BenzylaminePd(OAc)₂ (2)DavePhos (4)K₃PO₄Toluene902470 (est.)

Yields are estimated based on similar reactions reported in the literature.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition R-X Amine_Coordination [R-Pd(II)(X)(NHR'2)L2] Oxidative_Addition->Amine_Coordination R'2NH Deprotonation R-Pd(II)(NR'2)L2 Amine_Coordination->Deprotonation Base Deprotonation->Pd(0)L2 R-NR'2 Reductive_Elimination Reductive Elimination R-X R-X = this compound R'2NH R'2NH = Amine

Applications in Drug Development

The functionalized thiophene-3-carboxylic acid derivatives synthesized via these cross-coupling reactions are of significant interest to drug development professionals. A prominent example is the development of 4-arylthiophene-3-carboxylic acids as potent and selective inhibitors of the ANO1 channel.[1][2]

ANO1 is implicated in various physiological processes, including nociception. Inhibition of ANO1 has been shown to produce analgesic effects in preclinical models of inflammatory and neuropathic pain.[3][18] The 4-arylthiophene-3-carboxylic acid scaffold provides a promising starting point for the design of novel non-opioid analgesics.

For instance, the compound 4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid (DFBTA) has been identified as a potent ANO1 inhibitor with an IC₅₀ of 24 nM.[3] This compound exhibited significant analgesic efficacy in animal models of inflammatory pain. The synthesis of such compounds often involves a multi-step sequence, where a key step is the formation of a 2-aminothiophene-3-carboxylate precursor via the Gewald reaction, followed by further functionalization.[19][20][21]

Drug_Discovery_Workflow Start This compound Cross_Coupling Palladium-Catalyzed Cross-Coupling Start->Cross_Coupling Library_Synthesis Library of Functionalized Thiophene Derivatives Cross_Coupling->Library_Synthesis Screening Biological Screening (e.g., ANO1 Inhibition Assay) Library_Synthesis->Screening Lead_Compound Lead Compound Identification (e.g., 4-Arylthiophene-3-carboxylic acids) Screening->Lead_Compound Optimization Lead Optimization (SAR Studies) Lead_Compound->Optimization Candidate Preclinical/Clinical Candidate Optimization->Candidate

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a wide range of functionalized thiophene derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug discovery. The resulting compounds, particularly the 4-arylthiophene-3-carboxylic acids, hold significant promise for the development of novel therapeutics, such as ANO1 inhibitors for the treatment of pain. Further exploration of these and other cross-coupling methodologies will undoubtedly continue to expand the chemical space accessible from this valuable building block.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromothiophene-3-carboxylic acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of 4-Bromothiophene-3-carboxylic acid with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of substituted thieno[3,4-b] derivatives, which are important scaffolds in medicinal chemistry and materials science.

The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups, making it a versatile method for carbon-carbon bond formation. For this compound, the carboxylic acid functionality can often be maintained without the need for a protecting group, particularly when using aqueous or biphasic solvent systems with an appropriate base.

Reaction Principle

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)

This protocol is a general method adaptable for various terminal alkynes. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (3 equivalents)

  • Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add the anhydrous solvent (10 mL) and the base (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with 1 M HCl (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynylthiophene-3-carboxylic acid.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for sensitive substrates where alkyne homocoupling is a concern.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂) (2 mol%)

  • Phosphine ligand (e.g., XPhos) (4 mol%)

  • Base (e.g., Cs₂CO₃) (2 equivalents)

  • Solvent (e.g., Dioxane or Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), palladium acetate (0.02 mmol), and the phosphine ligand (0.04 mmol) in a dry Schlenk flask.

  • Add the solvent (10 mL) and the base (2.0 mmol).

  • Add the terminal alkyne (1.5 mmol).

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on literature data for similar substrates.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane10075
2Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane10092
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane10095
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)DMF10098
5Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)DMF8085
6PdCl₂(PPh₃)₂ (2)-TEA (3)THF6088

Table 2: Substrate Scope with Various Terminal Alkynes (Optimized Conditions)

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene4-(Phenylethynyl)thiophene-3-carboxylic acid90-98
21-Hexyne4-(Hex-1-yn-1-yl)thiophene-3-carboxylic acid85-95
3Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)thiophene-3-carboxylic acid88-96
43-Ethynylpyridine4-(Pyridin-3-ylethynyl)thiophene-3-carboxylic acid82-90
5Propargyl alcohol4-(3-Hydroxyprop-1-yn-1-yl)thiophene-3-carboxylic acid75-85

Visualizations

Reaction Scheme

Sonogashira_Coupling General Sonogashira Coupling Scheme Thiophene This compound Product 4-Alkynylthiophene-3-carboxylic acid Thiophene->Product Sonogashira Coupling Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Product Catalyst [Pd(0)], [Cu(I)] Base, Solvent

Caption: General reaction scheme for the Sonogashira coupling.

Experimental Workflow

Workflow Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Combine Reactants, Catalyst, and Base Solvent Add Solvent Reagents->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne Heat Heat and Stir Alkyne->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Filter through Celite Monitor->Filter Extract Aqueous Work-up and Extraction Filter->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Step-by-step experimental workflow.

Catalytic Cycle

Catalytic_Cycle Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition (Ar-X) AlkyneComplex Ar-Pd(II)-C≡CR(L₂) PdII->AlkyneComplex Transmetalation (from Cu-C≡CR) AlkyneComplex->Pd0 Reductive Elimination Product Ar-C≡CR AlkyneComplex->Product Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide [Cu(I)], Base CuAcetylide->PdII Transfers Acetylide

Caption: The interconnected palladium and copper catalytic cycles.

Synthesis of 4-Arylthiophene-3-Carboxylic Acids via Suzuki Coupling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-arylthiophene-3-carboxylic acids, a class of compounds with significant potential in drug discovery, particularly as inhibitors of the Anoctamin-1 (ANO1) calcium-activated chloride channel. The synthetic strategy employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a methyl 4-bromothiophene-3-carboxylate intermediate and various arylboronic acids, followed by hydrolysis to yield the final carboxylic acid products. This application note includes detailed experimental procedures, data presentation in tabular format for easy comparison of results, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

4-Arylthiophene-3-carboxylic acid derivatives have emerged as a promising scaffold in medicinal chemistry. Notably, these compounds have been identified as potent inhibitors of the Anoctamin-1 (ANO1) channel, a key player in various physiological processes, including nociceptive signaling.[1][2] Inhibition of ANO1 has been shown to produce analgesic effects in preclinical models of inflammatory and neuropathic pain, making it an attractive target for the development of novel pain therapeutics.[3][4] The Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient method for the synthesis of the 4-arylthiophene core structure, allowing for the facile introduction of a diverse range of aryl substituents to explore structure-activity relationships (SAR).[5]

Synthetic Scheme

The overall synthetic route involves a two-step process starting from commercially available methyl 4-bromothiophene-3-carboxylate. The key step is the Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid, followed by a standard ester hydrolysis to afford the target 4-arylthiophene-3-carboxylic acid.

  • Step 1: Suzuki-Miyaura Cross-Coupling

    • Methyl 4-bromothiophene-3-carboxylate is coupled with a variety of arylboronic acids in the presence of a palladium catalyst, a suitable base, and a phosphine ligand.

  • Step 2: Hydrolysis

    • The resulting methyl 4-arylthiophene-3-carboxylate is hydrolyzed under basic conditions to yield the final 4-arylthiophene-3-carboxylic acid.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified.

Protocol 1: Synthesis of Methyl 4-Arylthiophene-3-Carboxylates via Suzuki-Miyaura Coupling

This protocol is adapted from a similar Suzuki coupling reaction of a substituted bromothiophene.[5]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromothiophene-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water (volume appropriate for the reaction scale, e.g., 10 mL for a 1 mmol scale).

  • Reaction Conditions: Heat the reaction mixture to 85-90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-arylthiophene-3-carboxylate.

Protocol 2: Hydrolysis of Methyl 4-Arylthiophene-3-Carboxylates
  • Reaction Setup: Dissolve the methyl 4-arylthiophene-3-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 1:1 v/v).

  • Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 4-arylthiophene-3-carboxylic acid.

Data Presentation

The following table summarizes the yields for the Suzuki-Miyaura coupling of methyl 4-bromothiophene-3-carboxylate with various arylboronic acids, based on reported yields for a similar transformation.[5]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 4-phenylthiophene-3-carboxylate85
24-Methoxyphenylboronic acidMethyl 4-(4-methoxyphenyl)thiophene-3-carboxylate82
34-Chlorophenylboronic acidMethyl 4-(4-chlorophenyl)thiophene-3-carboxylate88
43,5-Dimethylphenylboronic acidMethyl 4-(3,5-dimethylphenyl)thiophene-3-carboxylate90
54-Fluorophenylboronic acidMethyl 4-(4-fluorophenyl)thiophene-3-carboxylate86

Characterization Data

Methyl 4-phenylthiophene-3-carboxylate (Table 1, Entry 1):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (s, 1H, Th-H2), 7.55 (s, 1H, Th-H5), 7.48-7.35 (m, 5H, Ar-H), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.2, 145.1, 138.9, 134.5, 130.2, 129.1, 128.8, 128.5, 125.4, 52.3.

  • MS (ESI): m/z 233.05 [M+H]⁺.

4-Phenylthiophene-3-carboxylic acid (Product of Hydrolysis of Table 1, Entry 1):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.0 (br s, 1H, COOH), 8.25 (s, 1H, Th-H2), 7.65 (s, 1H, Th-H5), 7.50-7.38 (m, 5H, Ar-H).

  • MS (ESI): m/z 217.03 [M-H]⁻.

Visualizations

Experimental Workflow

G cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_hydrolysis Step 2: Hydrolysis start_suzuki Methyl 4-bromothiophene-3-carboxylate + Arylboronic acid reagents_suzuki Pd(PPh₃)₄, K₂CO₃ Toluene/Water (4:1) start_suzuki->reagents_suzuki reaction_suzuki Heat (85-90 °C), 12-24h reagents_suzuki->reaction_suzuki workup_suzuki Work-up & Purification reaction_suzuki->workup_suzuki product_suzuki Methyl 4-arylthiophene-3-carboxylate workup_suzuki->product_suzuki start_hydrolysis Methyl 4-arylthiophene-3-carboxylate product_suzuki->start_hydrolysis reagents_hydrolysis LiOH, THF/MeOH start_hydrolysis->reagents_hydrolysis reaction_hydrolysis Stir at RT, 2-4h reagents_hydrolysis->reaction_hydrolysis workup_hydrolysis Work-up & Acidification reaction_hydrolysis->workup_hydrolysis product_hydrolysis 4-Arylthiophene-3-carboxylic acid workup_hydrolysis->product_hydrolysis

Caption: Synthetic workflow for 4-arylthiophene-3-carboxylic acids.

ANO1 Inhibition Signaling Pathway

G cluster_cell Nociceptive Neuron stimulus Noxious Stimuli (e.g., Inflammation) ca_increase ↑ Intracellular Ca²⁺ stimulus->ca_increase ano1 ANO1 Channel ca_increase->ano1 Activates cl_efflux Cl⁻ Efflux ano1->cl_efflux depolarization Membrane Depolarization cl_efflux->depolarization pain_signal Pain Signal Transmission depolarization->pain_signal inhibitor 4-Arylthiophene- 3-carboxylic acid inhibitor->ano1 Inhibits

Caption: Inhibition of the ANO1 signaling pathway by 4-arylthiophene-3-carboxylic acids.

Conclusion

The Suzuki-Miyaura cross-coupling provides a robust and versatile platform for the synthesis of a library of 4-arylthiophene-3-carboxylic acids. The straightforward, two-step protocol described herein is amenable to a wide range of arylboronic acids, facilitating the exploration of structure-activity relationships for the development of novel therapeutic agents targeting the ANO1 channel. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

Application Notes and Protocols: The Strategic Use of 4-Bromothiophene-3-carboxylic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothiophene-3-carboxylic acid is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a variety of pharmaceutical intermediates. Its thiophene core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The presence of both a bromine atom and a carboxylic acid group provides two reactive handles for orthogonal chemical modifications, primarily through cross-coupling and amidation reactions. This allows for the construction of complex molecular architectures with diverse pharmacological activities.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of precursors for ANO1 (Anoctamin 1) inhibitors, a promising class of non-opioid analgesics.[2][3]

Key Applications in Pharmaceutical Intermediate Synthesis

The primary applications of this compound in pharmaceutical synthesis involve two principal reaction types:

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 4-position readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl boronic acids or esters. This reaction is instrumental in creating C-C bonds to introduce diverse aromatic substituents, a common strategy for modulating the pharmacological profile of a drug candidate.

  • Amide Bond Formation: The carboxylic acid moiety at the 3-position is a versatile handle for forming amide bonds with a wide range of primary and secondary amines. Amide bonds are prevalent in pharmaceutical structures, contributing to their stability and ability to engage in hydrogen bonding with biological targets.[4]

A typical synthetic workflow for generating a library of pharmaceutical intermediates from this compound is outlined below.

G start This compound ester Esterification (e.g., MeOH, H₂SO₄) start->ester Step 1a amide_coupling Amide Coupling (Amine, Coupling Agent e.g., HATU) start->amide_coupling Step 1b ester_prod Methyl 4-bromothiophene-3-carboxylate ester->ester_prod suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) ester_prod->suzuki Step 2a suzuki_prod Methyl 4-arylthiophene-3-carboxylate suzuki->suzuki_prod hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) suzuki_prod->hydrolysis Step 3a acid_intermediate 4-Arylthiophene-3-carboxylic acid (Pharmaceutical Intermediate) hydrolysis->acid_intermediate amide_prod 4-Bromothiophene-3-carboxamide (Pharmaceutical Intermediate) amide_coupling->amide_prod suzuki2 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) amide_prod->suzuki2 Step 2b final_prod 4-Arylthiophene-3-carboxamide (Final Product) suzuki2->final_prod

Caption: Synthetic workflow for pharmaceutical intermediates.

Application Example: Synthesis of 4-Arylthiophene-3-carboxylic Acid Derivatives as ANO1 Inhibitors

Anoctamin 1 (ANO1) is a calcium-activated chloride channel found in sensory neurons that plays a critical role in pain signaling.[5][6] Specifically, it is involved in thermal pain sensation and inflammatory pain.[7][8] Inhibitors of ANO1 are therefore being investigated as potential non-opioid analgesics.[2][3] 4-Arylthiophene-3-carboxylic acid derivatives have been identified as potent inhibitors of ANO1.[2]

The synthesis of these inhibitors often involves the initial preparation of a 4-arylthiophene-3-carboxylic acid intermediate via a Suzuki coupling, followed by amide bond formation.

ANO1 Signaling Pathway in Nociceptors

Noxious stimuli, such as heat or inflammatory mediators like bradykinin, can lead to an increase in intracellular calcium concentration in nociceptive (pain-sensing) neurons.[7][9] This rise in calcium can be mediated by channels like the Transient Receptor Potential Vanilloid 1 (TRPV1).[5][10] The elevated intracellular calcium then activates ANO1, leading to an efflux of chloride ions. This chloride efflux causes depolarization of the neuronal membrane, increasing its excitability and contributing to the transmission of pain signals.[5][7] ANO1 inhibitors block this chloride efflux, thereby reducing neuronal hyperexcitability and alleviating pain.

G cluster_membrane Neuronal Membrane TRPV1 TRPV1 Channel Ca_influx TRPV1->Ca_influx ANO1 ANO1 Channel Cl_efflux ANO1->Cl_efflux Blocked Blocked Inhibitor 4-Arylthiophene-3-carboxylic acid Derivative (Inhibitor) Inhibitor->ANO1 Inhibits Stimuli Noxious Stimuli (e.g., Heat, Capsaicin) Stimuli->TRPV1 Activates Ca_increase ↑ [Ca²⁺] intracellular Ca_influx->Ca_increase Ca_increase->ANO1 Activates Depolarization Membrane Depolarization Cl_efflux->Depolarization PainSignal Pain Signal Transmission Depolarization->PainSignal

Caption: ANO1 signaling pathway in pain perception.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 4-Arylthiophene-3-carboxylate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-bromothiophene carboxylate with an arylboronic acid. The initial esterification of this compound is a standard procedure and is not detailed here.

Materials:

  • Methyl 4-bromothiophene-3-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add methyl 4-bromothiophene-3-carboxylate, the arylboronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of 1,4-dioxane.

  • Add the catalyst solution to the main reaction flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-arylthiophene-3-carboxylate.

Data Presentation: Suzuki-Miyaura Coupling Yields

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acidMethyl 4-phenylthiophene-3-carboxylate85-95
24-Methoxyphenylboronic acidMethyl 4-(4-methoxyphenyl)thiophene-3-carboxylate88-98
34-Chlorophenylboronic acidMethyl 4-(4-chlorophenyl)thiophene-3-carboxylate80-90
42-Thienylboronic acidMethyl 4-(thiophen-2-yl)thiophene-3-carboxylate82-92
Protocol 2: HATU-Mediated Amide Coupling

This protocol outlines the synthesis of a 4-bromothiophene-3-carboxamide derivative using HATU, a highly efficient coupling reagent suitable for a broad range of amines, including less reactive anilines.

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[11][12]

  • Add the aniline derivative to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-bromothiophene-3-carboxamide.

Data Presentation: Amide Coupling Yields

EntryAmineProductTypical Yield (%)
1AnilineN-phenyl-4-bromothiophene-3-carboxamide75-85
24-FluoroanilineN-(4-fluorophenyl)-4-bromothiophene-3-carboxamide70-80
3BenzylamineN-benzyl-4-bromothiophene-3-carboxamide80-90
4Morpholine(4-Bromothiophen-3-yl)(morpholino)methanone85-95

Conclusion

This compound is a valuable and versatile starting material for the synthesis of diverse pharmaceutical intermediates. The strategic application of Suzuki-Miyaura coupling and amide bond formation allows for the efficient construction of complex molecules with significant therapeutic potential, as exemplified by the synthesis of ANO1 inhibitors. The provided protocols offer robust methodologies for researchers engaged in drug discovery and development to leverage this important building block in their synthetic campaigns.

References

Application Notes and Protocols: 4-Bromothiophene-3-carboxylic acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Bromothiophene-3-carboxylic acid as a foundational building block for the synthesis of novel conjugated polymers. These polymers are designed for applications in organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Introduction

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their excellent charge transport properties, environmental stability, and tunable optoelectronic characteristics. This compound is a versatile starting material that, after chemical modification, can be polymerized to create donor-acceptor (D-A) type conjugated polymers. The presence of the bromine atom allows for various cross-coupling polymerization reactions, while the carboxylic acid group can be functionalized to enhance solubility and influence the polymer's electronic properties.

Semiconducting polymers are crucial for the development of low-cost, flexible, and large-area electronic devices such as organic field-effect transistors (OFETs) and polymer solar cells (PSCs)[1]. Polythiophenes, in particular, are benchmark p-type semiconducting polymers[1]. The functionalization of these polymers is key to modulating their π-conjugation and achieving desired device performance[1].

Synthetic Pathway and Monomer Preparation

The direct polymerization of monomers containing a free carboxylic acid is often challenging as the acidic proton can interfere with common organometallic catalysts used in cross-coupling reactions[2]. Therefore, a post-polymerization modification approach or protection of the carboxylic acid group is typically employed[2]. A common strategy is to convert the carboxylic acid to an ester, which enhances solubility and is compatible with polymerization conditions.

A proposed synthetic workflow begins with the esterification of this compound, followed by a polymerization reaction such as Stille or Suzuki coupling to yield the desired conjugated polymer.

G cluster_synthesis Monomer and Polymer Synthesis cluster_device Device Fabrication and Characterization start This compound ester Esterification (e.g., with 2-ethylhexanol) start->ester monomer Esterified Monomer (e.g., 2-ethylhexyl 4-bromothiophene-3-carboxylate) ester->monomer polymerization Polymerization (e.g., Stille or Suzuki Coupling with a co-monomer) monomer->polymerization polymer Conjugated Polymer polymerization->polymer solution Polymer Solution Preparation polymer->solution fabrication Device Fabrication (e.g., Spin-coating for OFETs/OPVs) solution->fabrication characterization Device Performance Characterization fabrication->characterization data Performance Data (Mobility, PCE, etc.) characterization->data G MonomerA Monomer A 2-ethylhexyl 4-bromothiophene-3-carboxylate Reaction Stille Coupling Toluene, 110 °C, 48h MonomerA->Reaction MonomerB Monomer B Distannylated Co-monomer MonomerB->Reaction Catalyst Catalyst System Pd₂(dba)₃ / P(o-tol)₃ Catalyst->Reaction Purification Purification Precipitation in Methanol Soxhlet Extraction Reaction->Purification FinalPolymer Final Conjugated Polymer Purification->FinalPolymer

References

Synthesis of Conjugated Polymers Using 4-Bromothiophene-3-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers derived from 4-bromothiophene-3-carboxylic acid and its esters. The methodologies covered include Stille cross-coupling, Suzuki cross-coupling, and Direct Arylation Polymerization (DArP), offering a comparative overview for the synthesis of functional polythiophenes. These polymers are of significant interest in the development of organic electronics, sensors, and various biomedical applications.

Introduction

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their excellent charge transport properties and environmental stability. The functionalization of the thiophene ring, particularly with carboxylic acid or ester groups at the 3-position, allows for fine-tuning of the polymer's electronic properties, solubility, and processability. This compound and its derivatives serve as versatile monomers for creating well-defined polymer architectures. The presence of the bromine atom at the 4-position and the carboxylic/ester group at the 3-position influences the regiochemistry of the polymerization, leading to materials with tailored optoelectronic characteristics.

Classic transition metal-catalyzed polymerization reactions are generally not compatible with free carboxylic acid groups. Therefore, a common strategy involves the polymerization of ester-functionalized monomers, followed by a post-polymerization hydrolysis to yield the desired polythiophene with carboxylic acid side chains.[1]

Polymerization Strategies: An Overview

The synthesis of conjugated polymers from 4-bromothiophene-3-carboxylate esters can be effectively achieved through several cross-coupling methods. The choice of method often depends on the desired polymer properties, monomer availability, and tolerance to other functional groups.

Polymerization_Strategies cluster_methods Polymerization Methods Monomer 4-Bromothiophene-3- carboxylate Ester Stille Stille Coupling Monomer->Stille Organotin Comonomer Suzuki Suzuki Coupling Monomer->Suzuki Boronic Acid/Ester Comonomer DArP Direct Arylation Polymerization (DArP) Monomer->DArP C-H Activation (No Organometallic Comonomer) Polymer Poly(thiophene-3-carboxylate) Stille->Polymer Suzuki->Polymer DArP->Polymer Post_Modification Post-Polymerization Modification (Hydrolysis) Polymer->Post_Modification Final_Polymer Poly(thiophene-3-carboxylic acid) Post_Modification->Final_Polymer

Fig. 1: Overview of polymerization strategies for 4-bromothiophene-3-carboxylate esters.

Data Presentation: Comparison of Polymerization Methods

The following table summarizes typical quantitative data for poly(thiophene-3-carboxylate) derivatives synthesized via different polymerization methods. It is important to note that the molecular weight, polydispersity, and yield are highly dependent on the specific monomer, catalyst system, and reaction conditions.

Polymerization MethodTypical Mn (kDa)Typical PDI (Mw/Mn)Typical Yield (%)Key AdvantagesKey Disadvantages
Stille Coupling 10 - 501.5 - 2.570 - 95High tolerance to functional groups, reliable for a wide range of monomers.Use of toxic organotin reagents, removal of tin byproducts can be challenging.
Suzuki Coupling 15 - 601.6 - 3.065 - 90Boronic acids are generally less toxic and more stable than organostannanes.Boronic acids can be sensitive to reaction conditions, potential for side reactions.
Direct Arylation 10 - 401.8 - 3.560 - 85More atom-economical and environmentally friendly (avoids organometallic reagents).Can suffer from lower regioselectivity and requires careful optimization to avoid side reactions.

Experimental Protocols

The following are generalized protocols for the synthesis of poly(thiophene-3-carboxylate)s. Note: These protocols should be adapted and optimized for specific monomers and desired polymer characteristics. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Stille Cross-Coupling Polymerization

This protocol is adapted from a procedure for the synthesis of a polythiophene with methyl ester side chains.[1]

Monomers:

  • Monomer A: A distannyl derivative of a thiophene or other aromatic comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene).

  • Monomer B: An alkyl 4-bromothiophene-3-carboxylate.

Reaction Scheme:

Stille_Reaction cluster_reactants cluster_products cluster_reaction MonomerA R'-(SnMe3)2 Plus + MonomerA->Plus MonomerB Br-Th-COOR'' Plus->MonomerB Catalyst Pd(PPh3)4 Toluene, 90°C Arrow -> cluster_products cluster_products Polymer -[R'-Th-COOR'']n- Plus2 Polymer->Plus2 Byproduct + 2n Me3SnBr Plus2->Byproduct cluster_reactants cluster_reactants

Fig. 2: Stille polymerization of a distannyl comonomer and a bromothiophene ester.

Procedure:

  • In a flame-dried Schlenk flask, dissolve equimolar amounts of Monomer A and Monomer B in anhydrous toluene (concentration ~0.1 M).

  • Degas the solution by bubbling with argon for 20-30 minutes.

  • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-2 mol%), to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.

  • Monitor the progress of the polymerization by techniques like Gel Permeation Chromatography (GPC) on small aliquots.

  • Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration and wash it sequentially with methanol and acetone to remove residual catalyst and oligomers.

  • Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, hexane, and finally chloroform to extract the polymer).

  • Dry the purified polymer under vacuum.

Protocol 2: Suzuki Cross-Coupling Polymerization

This protocol is a generalized procedure based on typical Suzuki polycondensation conditions.

Monomers:

  • Monomer A: A dibromoaromatic compound (e.g., an alkyl 4-bromothiophene-3-carboxylate if copolymerizing with a bis(boronic ester)).

  • Monomer B: An aromatic bis(boronic acid) or bis(boronic ester) (e.g., thiophene-2,5-diboronic acid bis(pinacol) ester).

Procedure:

  • To a Schlenk flask, add equimolar amounts of Monomer A and Monomer B, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, 1-3 mol%), and a base (e.g., K₂CO₃ or CsF, 2-3 equivalents per boronic acid/ester group).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or THF) and an aqueous solution of the base.

  • Heat the biphasic mixture to 80-100 °C with vigorous stirring for 24-72 hours.

  • After cooling to room temperature, separate the organic layer.

  • Precipitate the polymer by adding the organic phase to a non-solvent like methanol.

  • Filter the crude polymer and wash with water and methanol to remove inorganic salts.

  • Purify the polymer by washing or Soxhlet extraction with solvents such as acetone and hexane.

  • Dry the final polymer product under vacuum.

Protocol 3: Direct Arylation Polymerization (DArP)

DArP offers a more environmentally friendly route by avoiding the pre-synthesis of organometallic monomers.

Monomers:

  • Monomer A: An aromatic dibromide (e.g., an alkyl 4-bromothiophene-3-carboxylate if copolymerizing with a C-H activated monomer).

  • Monomer B: An aromatic compound with two reactive C-H bonds (e.g., thiophene).

Workflow for Direct Arylation Polymerization:

DArP_Workflow Start Start Reactants Combine Monomers, Pd Catalyst, Ligand, Base, and Additive in Solvent Start->Reactants Degas Degas Reaction Mixture Reactants->Degas Heat Heat to Reaction Temperature (e.g., 100-140°C) Degas->Heat Polymerize Polymerization (24-72 hours) Heat->Polymerize Cool Cool to Room Temperature Polymerize->Cool Precipitate Precipitate Polymer in Methanol Cool->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Purify Purify by Soxhlet Extraction Filter_Wash->Purify Dry Dry Polymer Under Vacuum Purify->Dry End End Dry->End

Fig. 3: General experimental workflow for Direct Arylation Polymerization.

Procedure:

  • In a Schlenk tube, combine the dibromo monomer (1 equivalent), the C-H activated monomer (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃ or a bulky biarylphosphine ligand, 4-10 mol%), a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents), and a carboxylic acid additive (e.g., pivalic acid, ~30 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add a high-boiling point, anhydrous solvent such as DMAc, NMP, or o-xylene.

  • Degas the mixture with a stream of inert gas for 20-30 minutes.

  • Heat the reaction to 100-140 °C and stir for 24-72 hours.

  • Cool the reaction mixture and pour it into methanol to precipitate the polymer.

  • Collect the polymer by filtration and wash thoroughly with methanol and acetone.

  • Purify by Soxhlet extraction using appropriate solvents to remove low molecular weight oligomers and catalyst residues.

  • Dry the polymer under vacuum.

Post-Polymerization Hydrolysis

To convert the poly(thiophene-3-carboxylate) to poly(thiophene-3-carboxylic acid), a hydrolysis step is necessary.

Procedure:

  • Dissolve the ester-functionalized polymer in a suitable solvent like THF or chloroform.

  • Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and alcohol (e.g., methanol or ethanol).

  • Stir the mixture at room temperature or with gentle heating for several hours to overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid-functionalized polymer.

  • Filter the polymer, wash extensively with deionized water to remove salts, and then with a non-solvent like methanol.

  • Dry the final polymer under vacuum.

Applications

Polymers derived from this compound and its esters are promising materials for a range of applications, including:

  • Organic Field-Effect Transistors (OFETs): The electronic properties of these polymers can be tuned for use as the active semiconductor layer.

  • Organic Photovoltaics (OPVs): As electron-donating materials in the active layer of solar cells.

  • Sensors: The carboxylic acid groups can serve as recognition sites for analytes, enabling the development of chemical and biological sensors.

  • Bioelectronics: The functional groups can be used to interface with biological systems, for applications such as drug delivery and tissue engineering.

The performance of these polymers in such devices is highly dependent on their molecular weight, regioregularity, and solid-state packing, all of which are influenced by the chosen synthetic method.

References

Application Notes and Protocols: Esterification of 4-Bromothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromothiophene-3-carboxylic acid is a valuable intermediate in the synthesis of various pharmaceutical and materials science compounds. Its ester derivatives are often required for subsequent coupling reactions or to modulate the compound's physicochemical properties. This document provides detailed protocols for the esterification of this compound, primarily focusing on a mild and efficient method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Reaction Principle

The esterification of a carboxylic acid with an alcohol can be achieved under various conditions. One of the most common and mild methods involves the use of a carbodiimide coupling agent, such as DCC, in the presence of a nucleophilic catalyst like DMAP. In this reaction, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea (DCU), a byproduct that precipitates from the reaction mixture. This method is advantageous as it proceeds at room temperature under neutral conditions.[1] Another well-established method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[2][3]

Data Presentation

The following table summarizes representative quantitative data for the esterification of a closely related isomer, 5-bromothiophene-3-carboxylic acid, using the DCC/DMAP method. These conditions can be adapted for this compound.

ParameterExample 1: Ethylhexyl 5-bromo-3-thiophenecarboxylate[4]Example 2: 2-butyloctyl-5-bromothiophene-3-carboxylate[5]
Carboxylic Acid 5-bromothiophene-3-carboxylic acid (3.00 g, 14.5 mmol)5-bromothiophene-3-carboxylic acid (4.00 g, 19.3 mmol)
Alcohol Ethylhexyl alcohol (1.89 g, 14.5 mmol)2-butyloctanol (5.39 g, 28.95 mmol, 1.5 equiv)
Coupling Agent Dicyclohexylcarbodiimide (DCC) (1.50 g, 7.25 mmol)Dicyclohexylcarbodiimide (DCC) (4.78 g, 23.16 mmol, 1.2 equiv)
Catalyst 4-dimethylaminopyridine (DMAP) (0.45 g, 3.62 mmol)4-dimethylaminopyridine (DMAP) (0.826 g, 23.16 mmol, 0.35 equiv)
Solvent Dry Dichloromethane (CH2Cl2) (20 mL)Anhydrous Dichloromethane (DCM) (50 mL)
Reaction Time 24 hours48 hours
Temperature Room TemperatureRoom Temperature
Yield Not explicitly stated for this specific reaction, but a similar reaction yielded 95%[4]87%

Experimental Protocols

Protocol 1: Esterification using DCC and DMAP

This protocol is adapted from procedures used for the esterification of 5-bromothiophene-3-carboxylic acid.[4][5]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol, isopropanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), 4-dimethylaminopyridine (DMAP) (0.1-0.4 equiv), and anhydrous dichloromethane (DCM).

  • Stir the mixture until all solids are dissolved.

  • Add the desired alcohol (1.0-1.5 equiv) to the solution.

  • In a separate container, dissolve dicyclohexylcarbodiimide (DCC) (1.1-1.2 equiv) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, water, and saturated NaHCO3 solution.[1]

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the pure ester.

Visualizations

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound & DMAP in anhydrous DCM add_alcohol Add Alcohol start->add_alcohol add_dcc Add DCC solution add_alcohol->add_dcc stir Stir at Room Temperature (24-48h) add_dcc->stir filter_dcu Filter DCU precipitate stir->filter_dcu wash Wash with HCl, H2O, NaHCO3 filter_dcu->wash dry Dry with MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product Pure Ester Product purify->end_product

Caption: Workflow for the DCC/DMAP-mediated esterification.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DCC is a potent sensitizer; avoid skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

References

Application Notes and Protocols: Amidation of 4-Bromothiophene-3-carboxylic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the amidation of 4-bromothiophene-3-carboxylic acid with various primary amines. The synthesis of N-substituted 4-bromothiophene-3-carboxamides is a critical step in the development of various pharmaceutically active compounds, including kinase inhibitors and other therapeutic agents. This guide outlines common and efficient coupling methods, presents data in a clear, tabular format for easy comparison, and includes detailed experimental procedures. Additionally, diagrams illustrating the reaction workflow and mechanism are provided to enhance understanding.

Introduction

Thiophene-based compounds are pivotal scaffolds in medicinal chemistry due to their diverse biological activities. Specifically, 4-bromothiophene-3-carboxamide derivatives are key intermediates in the synthesis of a range of therapeutic agents, notably kinase inhibitors. The amide bond formation, typically achieved through the coupling of a carboxylic acid with an amine, is a fundamental and frequently employed reaction in drug discovery. The presence of the bromine atom on the thiophene ring offers a valuable handle for further functionalization, for instance, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This application note details robust and versatile protocols for the amidation of this compound with primary amines, utilizing common coupling reagents to achieve high yields and purity.

Data Presentation: Amidation Reaction Parameters and Yields

The following table summarizes representative reaction conditions and outcomes for the amidation of this compound with a selection of primary amines using various coupling agents. These examples are intended to be illustrative of typical results.

Primary AmineCoupling AgentAdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
n-HexylamineEDC·HClHOBtTEADCMrt1692
BenzylamineHATU-DIPEADMFrt495
AnilineT3P®-PyridineEtOAc50688
4-FluoroanilineEDC·HClHOBtTEADCMrt1885
CyclohexylamineHATU-DIPEADMFrt594

Experimental Protocols

Detailed methodologies for the key amidation reactions are provided below.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol describes a general procedure for the coupling of this compound with a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Primary amine (e.g., n-Hexylamine)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Triethylamine (TEA) (3.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DCM.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the primary amine (1.1 eq) to the reaction mixture.

  • Finally, add triethylamine (3.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-4-bromothiophene-3-carboxamide.

Protocol 2: HATU Mediated Amidation

This protocol outlines the use of the highly efficient coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.05 eq) to the solution.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the pure amide product.

Protocol 3: T3P® Mediated Amidation

Propane phosphonic acid anhydride (T3P®) is a mild and efficient coupling reagent with the advantage of an easy aqueous work-up to remove the phosphonic acid byproducts.

Materials:

  • This compound

  • Primary amine (e.g., Aniline)

  • T3P® (50% solution in ethyl acetate, 1.5 equivalents)

  • Pyridine (3.0 equivalents)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Charge a round-bottom flask with this compound (1.0 eq) and the primary amine (1.1 eq) under an inert atmosphere.

  • Add anhydrous ethyl acetate as the solvent.

  • Add pyridine (3.0 eq) to the mixture.

  • Slowly add the T3P® solution (1.5 eq) to the stirred mixture at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

General Workflow for Amidation

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction & Work-up A 4-Bromothiophene- 3-carboxylic acid E Reaction in Anhydrous Solvent A->E B Primary Amine B->E C Coupling Agent (EDC, HATU, T3P) C->E D Base (TEA, DIPEA, Pyridine) D->E F Aqueous Work-up E->F Quenching G Purification (Chromatography) F->G Extraction H N-Substituted 4-Bromothiophene- 3-carboxamide G->H Isolation

Caption: General workflow for the amidation of this compound.

Proposed Mechanism for EDC/HOBt Mediated Amidation

G A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate A->C + B EDC B->C + E Active Ester (R-CO-OBt) C->E + HOBt I EDU (Byproduct) C->I D HOBt D->E + G Tetrahedral Intermediate E->G + R'-NH2 F Primary Amine (R'-NH2) F->G + H Amide Product (R-CONH-R') G->H J HOBt (Regenerated) G->J

Caption: Proposed mechanism for the EDC/HOBt mediated amidation reaction.

Conclusion

The amidation of this compound with primary amines can be achieved with high efficiency using a variety of modern coupling reagents. The choice of reagent and reaction conditions can be tailored based on the specific amine substrate and desired scale of the reaction. The protocols provided herein offer robust starting points for the synthesis of diverse N-substituted 4-bromothiophene-3-carboxamides, which are valuable building blocks for the development of novel therapeutics. Careful optimization of reaction parameters may be necessary to achieve optimal results for specific substrate combinations.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the Suzuki-Miyaura coupling of 4-Bromothiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the potential causes?

Low yields with this substrate can stem from several factors. The presence of the carboxylic acid group can lead to complications such as poor solubility of the carboxylate salt in organic solvents under basic conditions.[1] Additionally, the carboxylate may coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2] Catalyst deactivation and competing side reactions like protodeboronation, dehalogenation, and homocoupling are also common culprits.[1][3]

Q2: Can the carboxylic acid group on the thiophene ring interfere with the reaction?

Yes, the carboxylic acid group can interfere. Under the basic conditions required for the Suzuki coupling, it will be deprotonated to a carboxylate. This can cause the substrate to become insoluble in common organic solvents, slowing or stopping the reaction.[1] There is also the possibility of the carboxylate coordinating with the palladium catalyst, which can hinder its catalytic activity.[1][2] In some cases, protecting the carboxylic acid as an ester may be a viable strategy to circumvent these issues.[1]

Q3: What are the most common side products I should expect?

The most common side products in the Suzuki coupling of this compound include:

  • Homocoupling: Formation of a biaryl product from the boronic acid coupling with itself. This is often exacerbated by the presence of oxygen.[1][3]

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is more likely with electron-rich boronic acids and under prolonged heating.[1][4]

  • Dehalogenation: The bromine atom on the thiophene ring is replaced by a hydrogen atom.[1][3][5]

Thoroughly degassing the reaction mixture and using a well-defined catalyst can help minimize these side reactions.[1][3]

Q4: Which palladium catalyst and ligand system is a good starting point for this substrate?

For Suzuki couplings involving thiophene derivatives, a common and effective starting point is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]).[4] Alternatively, using a palladium(II) acetate or Pd₂(dba)₃ precursor with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can be highly effective, especially for challenging substrates.[6]

Q5: How do I choose the right base and solvent for my reaction?

The choice of base and solvent is critical and often needs to be empirically determined. A common solvent system is a mixture of an organic solvent like dioxane, THF, or toluene with water.[3][7] For the base, inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[3][6] The aqueous component is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst, poor quality reagents, presence of oxygen, incorrect reaction conditions, poor solubility of the carboxylate salt.[1][3]1. Use a fresh batch of palladium catalyst or a robust pre-catalyst.[3] 2. Ensure the purity and dryness of the boronic acid, this compound, and solvents.[3] 3. Thoroughly degas all solvents and the reaction mixture prior to heating.[3][6] 4. Systematically screen different catalysts, ligands, bases, and solvents. 5. Consider protecting the carboxylic acid as an ester to improve solubility.[1]
Reaction Stalls or is Sluggish Insufficiently active catalyst system, low temperature, poor solubility of reagents.[3]1. Gradually increase the reaction temperature, monitoring for product formation and decomposition.[3] 2. Change the solvent system to one that ensures the solubility of all reactants (e.g., dioxane/water, toluene/water, DMF).[3][8] 3. Employ more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to enhance catalyst activity.[6]
Formation of Significant Side Products (Homocoupling, Dehalogenation, Protodeboronation) Presence of oxygen, excess water, unstable boronic acid.[1][3]1. Degas Solvents: Thoroughly degas all solvents prior to use by sparging with an inert gas (e.g., argon or nitrogen).[3][6] 2. Control Water Content: Use the minimum amount of water necessary for the base to be effective.[3] 3. Use Stable Boron Reagents: Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts if protodeboronation is suspected, as they are more stable than boronic acids.[3][6][9]
Difficulty in Product Purification Presence of palladium black, baseline material on TLC.1. Filter the crude reaction mixture through a pad of celite to remove palladium black before workup. 2. If the product is an acid, an acid-base extraction can be an effective purification step.

Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [Pd(dppf)Cl₂] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane

  • Water (typically a 4:1 to 10:1 ratio of dioxane:water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and potassium carbonate.

  • Add the [Pd(dppf)Cl₂] catalyst.

  • Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times.[6]

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • If the product is the carboxylic acid, acidify the aqueous layer with 1M HCl to precipitate the product, then extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Optimized Protocol Using a Buchwald Ligand

This protocol is for cases where the standard protocol gives low yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound, the arylboronic acid pinacol ester, potassium phosphate, Pd₂(dba)₃, and SPhos.[6]

  • Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[6]

  • Add the degassed toluene via syringe.[6]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for the specified time (e.g., 4-24 hours).[6]

  • Follow steps 6-11 from the standard protocol for workup and purification.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ (Arylboronic Acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity & Quality (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Time) start->check_conditions side_products Analyze for Side Products (Homocoupling, Protodeboronation, Dehalogenation) start->side_products solubility Assess Substrate Solubility (Carboxylate Formation) start->solubility optimize_catalyst Screen Catalyst/Ligand (e.g., Pd(dppf)Cl₂, Pd/Buchwald Ligands) check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) check_conditions->optimize_base optimize_solvent Screen Solvents (Dioxane, Toluene, DMF with Water) check_conditions->optimize_solvent use_stable_boron Use Stable Boron Reagent (Pinacol Ester, MIDA Boronate, Trifluoroborate) side_products->use_stable_boron solubility->optimize_solvent protect_acid Protect Carboxylic Acid (e.g., as Methyl or Ethyl Ester) solubility->protect_acid

Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling.

References

preventing dehalogenation side reactions in 4-Bromothiophene-3-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of dehalogenation during palladium-catalyzed coupling reactions involving 4-Bromothiophene-3-carboxylic acid. The information is presented in a practical question-and-answer format, supplemented by quantitative data, detailed experimental protocols, and visualizations to aid in optimizing your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation, and why is it a common side reaction with this compound?

A1: Dehalogenation (or hydrodehalogenation) is an undesired side reaction in which the bromine atom on the thiophene ring is replaced by a hydrogen atom, leading to the formation of thiophene-3-carboxylic acid. This typically occurs within the palladium catalytic cycle. Potential mechanisms include the reaction of the organopalladium intermediate with sources of hydride, such as solvent molecules, bases, or impurities in the reaction mixture. Electron-rich heteroaryl halides like 4-bromothiophene can be susceptible to this pathway.[1][2]

Q2: Which reaction parameters are most critical for minimizing dehalogenation?

A2: Several parameters critically influence the competition between the desired cross-coupling and the dehalogenation side reaction. The most impactful are:

  • Ligand Choice: Bulky, electron-rich phosphine ligands often accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[3][4]

  • Base Selection: The type, strength, and concentration of the base are crucial. Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) are often preferred over strong alkoxides, although optimization is substrate-dependent.[5][6]

  • Solvent System: The solvent can act as a hydride source or influence catalyst stability. For Suzuki reactions, the ratio of aprotic solvent (like dioxane) to water must be carefully controlled, as excess water can promote dehalogenation.[7][8]

  • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of dehalogenation.[9] It is often best to use the lowest temperature that allows for a reasonable reaction rate.[10]

Q3: I am observing significant dehalogenation in my Suzuki-Miyaura coupling. What is the first thing I should optimize?

A3: The first and often most effective parameter to adjust in a Suzuki-Miyaura coupling is the solvent system, specifically the ratio of the organic solvent to water. Studies on similar dibromothiophene substrates have shown that minimizing the amount of water is key to suppressing dehalogenation.[7] Start by optimizing the dioxane-to-water ratio; a 6:1 or higher ratio may significantly reduce the side product while still allowing the reaction to proceed.[7]

Q4: How can I suppress dehalogenation in Stille or Heck coupling reactions?

A4: In Stille couplings, switching to a less polar, non-protic solvent like toluene instead of DMF or dioxane can reduce dehalogenation.[4][8] Using bulkier phosphine ligands is also recommended. For Heck reactions, the choice of base is critical. A stronger base may be needed to regenerate the catalyst, but it can also promote side reactions. Screening bases like triethylamine, potassium carbonate, or cesium carbonate is advised.[11] Additionally, ensuring reagents and solvents are pure and dry can help suppress reductive dehalogenation pathways.[11]

Q5: Should the carboxylic acid group be protected before performing the coupling reaction?

A5: The free carboxylic acid can potentially interfere with the reaction by reacting with the base, which can affect solubility and reactivity.[12] While many coupling reactions tolerate a free carboxylic acid, protection as an ester (e.g., methyl or ethyl ester) is a common strategy to improve reaction outcomes. If you are experiencing low yields, poor solubility, or significant side reactions, performing the coupling on the corresponding ester and deprotecting it in a subsequent step is a recommended troubleshooting measure.

Troubleshooting Guide: Suzuki-Miyaura Coupling

A primary challenge in the Suzuki-Miyaura coupling of this compound is the formation of the dehalogenated byproduct. This guide provides a systematic workflow to diagnose and resolve this issue.

Troubleshooting Workflow

G start_node Significant Dehalogenation Observed in Suzuki Coupling step1 Step 1: Optimize Dioxane/Water Ratio start_node->step1 Start Here step2 Step 2: Screen Palladium Catalysts & Ligands step1->step2 If problem persists solution_node Minimized Dehalogenation & Improved Yield step1->solution_node Problem Solved step3 Step 3: Evaluate Different Bases step2->step3 If problem persists step2->solution_node Problem Solved step4 Step 4: Adjust Reaction Temperature step3->step4 If problem persists step3->solution_node Problem Solved step4->solution_node Optimization Complete

Caption: Troubleshooting workflow for addressing dehalogenation side reactions.

Quantitative Data: Effect of Dioxane/Water Ratio

Based on studies of the closely related 4,5-dibromothiophene-2-carboxaldehyde, the solvent ratio has a profound impact on dehalogenation.[7] This provides a strong starting point for optimizing reactions with this compound.

Dioxane:Water Ratio (v/v)OutcomeDehalogenation LevelReference
4:1The major product is the dehalogenated species.High[7]
6:1 Good conversion with minimal dehalogenation. Low (<10%) [7]
8:1Incomplete reaction after 24 hours.Very Low[7]
Troubleshooting Summary Table
IssueParameter to AdjustRecommended ChangeRationale
High Dehalogenation Solvent System Increase the ratio of organic solvent to water (e.g., from 4:1 to 6:1 Dioxane/Water). Ensure anhydrous solvents are used where appropriate.Reduces the concentration of water, which can be a proton source for hydrodehalogenation.[7]
Base Switch from strong bases (e.g., NaOᵗBu) to milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.Milder bases are less likely to promote protonolysis pathways that lead to dehalogenation.[2][5]
Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).Promotes faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[3]
Temperature Lower the reaction temperature in 5-10 °C increments.Dehalogenation can be more sensitive to higher temperatures than the desired coupling.[9]
Low Conversion Catalyst/Ligand Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and increase ligand loading slightly (e.g., from 2 mol% to 4 mol%).Ensures the formation of an active Pd(0) species and maintains catalyst stability.[13][14]
Reagent Stoichiometry Use a slight excess of the boronic acid partner (e.g., 1.2 to 1.5 equivalents).An excess of the coupling partner can help drive the transmetalation step and suppress side reactions.[10]

Key Reaction Pathway Visualization

The following diagram illustrates the main palladium catalytic cycle for a Suzuki coupling and the competing dehalogenation side pathway.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + R-Br pd_intermediate R-Pd(II)-Br(L)₂ (R = Thiophene ring) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal + R'B(OH)₂/Base dehalogenation Dehalogenation (Protonolysis) pd_intermediate->dehalogenation + [H] source (e.g., H₂O, Base) pd_coupled R-Pd(II)-R'(L)₂ transmetal->pd_coupled red_elim Reductive Elimination pd_coupled->red_elim red_elim->pd0 Catalyst Regeneration product Desired Product R-R' red_elim->product dehalogenation->pd0 Catalyst Regeneration side_product Side Product R-H dehalogenation->side_product

Caption: Catalytic cycle showing the desired coupling vs. dehalogenation pathway.

Experimental Protocols

The following are generalized starting protocols. Optimization based on the troubleshooting guide is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.3 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.5 equiv)

    • Solvent: Dioxane and Water (start with a 6:1 ratio)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed dioxane and water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Heck Coupling
  • Reagents:

    • This compound (1.0 equiv)

    • Alkene (e.g., Styrene or an acrylate, 1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Ligand (e.g., P(o-tolyl)₃, 4-10 mol%)

    • Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)

    • Solvent: Anhydrous DMF or Toluene

  • Procedure:

    • To a dry Schlenk flask, add this compound, the palladium catalyst, ligand, and base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent, followed by the alkene.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.[11]

    • After cooling, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling
  • Reagents:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

    • Copper(I) Iodide (CuI, 4 mol%) (for copper-catalyzed variant)

    • Base (e.g., Et₃N or Diisopropylamine)

    • Solvent: Anhydrous THF or Toluene

  • Procedure:

    • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI (if used).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent and the base. The solvent volume should be sufficient to dissolve the starting materials.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction at a temperature between room temperature and 60 °C for 4-16 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.

    • Concentrate the filtrate and purify the crude product by column chromatography.

    • Note on Homocoupling: A common side reaction in Sonogashira couplings is the homocoupling of the alkyne (Glaser coupling).[15] To minimize this, ensure strictly anaerobic conditions and add the alkyne slowly. Copper-free conditions can also be explored.[16]

References

troubleshooting low yields in the synthesis of 4-Bromothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Bromothiophene-3-carboxylic acid. The following information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most frequently cited method involves the monolithiation of 3,4-dibromothiophene with a strong base, such as n-butyllithium, followed by quenching with carbon dioxide (dry ice). This selective metal-halogen exchange at the 4-position, followed by carboxylation, yields the desired product.

Q2: I am getting a low yield of the final product. What are the potential causes?

Low yields can stem from several factors, including:

  • Poor quality of starting materials: Impurities in the 3,4-dibromothiophene or inactive n-butyllithium can significantly impact the reaction efficiency.

  • Suboptimal reaction temperature: The lithiation step is highly temperature-sensitive and must be maintained at -78 °C to prevent side reactions.

  • Presence of moisture: Organolithium reagents are extremely reactive towards water. Any moisture in the glassware, solvents, or nitrogen atmosphere will consume the n-butyllithium, leading to lower yields.

  • Inefficient quenching: The reaction with carbon dioxide must be performed effectively to ensure complete carboxylation of the lithiated intermediate.

  • Difficulties in product isolation and purification: The workup and purification steps can lead to product loss if not performed carefully.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques can be used to verify the product. The melting point of this compound is reported to be in the range of 157-159 °C.[1] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry will provide definitive structural confirmation and assess purity.

Troubleshooting Guide

Issue 1: Low Conversion of Starting Material (3,4-Dibromothiophene)
Possible Cause Troubleshooting Step
Inactive n-butyllithium: The titer of commercially available n-butyllithium can decrease over time.Titrate the n-butyllithium solution before use to determine its exact molarity. Use freshly purchased reagent if possible.
Incomplete lithiation: The reaction time for the metal-halogen exchange may be insufficient.After the addition of 3,4-dibromothiophene, allow the reaction to stir at -78 °C for a sufficient time (e.g., 10 minutes) before adding the carbon dioxide.[1]
Reaction temperature too high: Premature warming of the reaction mixture can lead to decomposition of the lithiated intermediate.Ensure the reaction vessel is well-insulated and the temperature is consistently maintained at -78 °C using a dry ice/acetone bath.
Issue 2: Formation of Multiple Byproducts
Possible Cause Troubleshooting Step
Formation of 3-bromothiophene: This can occur if the lithiated intermediate is protonated by a stray proton source instead of reacting with CO₂.Ensure all glassware is rigorously dried, use anhydrous solvents, and maintain a positive pressure of a dry inert gas (nitrogen or argon) throughout the reaction.
Dimerization or other side reactions: These can be promoted by localized warming or incorrect stoichiometry.Add the n-butyllithium and the 3,4-dibromothiophene solution dropwise to maintain a low concentration of the reactive species and control the exothermic nature of the reaction.
Issue 3: Low Isolated Yield After Workup
Possible Cause Troubleshooting Step
Product loss during extraction: The product may not be fully extracted from the aqueous phase.Ensure the aqueous phase is thoroughly acidified to a pH below 7 to fully precipitate the carboxylic acid.[1] Perform multiple extractions with a suitable organic solvent (e.g., ether).
Incomplete precipitation of the product: The product may remain partially dissolved in the aqueous phase.After acidification, cool the aqueous phase in an ice bath to maximize precipitation of the carboxylic acid before filtration.
Loss during purification: The product may be lost during recrystallization or other purification steps.Choose a suitable solvent system for recrystallization to minimize solubility of the product in the cold solvent.

Experimental Protocols

Synthesis of this compound from 3,4-Dibromothiophene

This protocol is adapted from a literature procedure.[1]

Materials:

  • 3,4-Dibromothiophene

  • n-Butyllithium (1.6 M in hexanes)

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • 1 M Sodium hydroxide solution

  • 1 M Hydrochloric acid solution

  • Water

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, cool 100 mL of anhydrous diethyl ether to -78 °C in a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

  • Addition of n-Butyllithium: Slowly add 28.4 mL of a 1.6 M n-butyllithium solution to the cooled ether.

  • Addition of 3,4-Dibromothiophene: Add a solution of 10 g (41.3 mmol) of 3,4-dibromothiophene dissolved in 50 mL of anhydrous diethyl ether dropwise over 10 minutes, ensuring the internal temperature remains at -78 °C.

  • Lithiation: Stir the reaction mixture at -78 °C for 10 minutes.

  • Carboxylation: Add an excess (over 50 g) of freshly powdered dry ice to the reaction mixture in portions.

  • Quenching: Stir the mixture at -78 °C for 1 hour. Then, slowly add 30 mL of 1 M NaOH solution (pre-diluted with 100 mL of water). Caution: This will release CO₂ gas.

  • Workup: Allow the reaction mixture to gradually warm to room temperature.

  • Extraction: Separate the organic and aqueous layers. Extract the ether phase with 25 mL of 1 N NaOH solution.

  • Precipitation: Combine all aqueous phases and acidify with 100 mL of 1 N HCl solution to a pH below 7.

  • Isolation: Collect the white precipitate by filtration, wash with water, and dry in a vacuum oven.

Quantitative Data Summary

Starting MaterialReagentsProductYieldReference
3,4-Dibromothiophene (10 g)n-Butyllithium (1.6 M, 28.4 mL), CO₂ (excess)This compound5.8 g (68%)[1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation start Cool Anhydrous Ether to -78 °C add_nBuLi Add n-Butyllithium start->add_nBuLi add_dibromo Add 3,4-Dibromothiophene Solution add_nBuLi->add_dibromo lithiation Stir at -78 °C for 10 min add_dibromo->lithiation add_co2 Add Dry Ice (CO₂) lithiation->add_co2 quench_stir Stir at -78 °C for 1 hr add_co2->quench_stir add_naoh Add NaOH Solution quench_stir->add_naoh warm Warm to Room Temperature add_naoh->warm separate Separate Layers warm->separate extract Extract with NaOH separate->extract combine Combine Aqueous Phases extract->combine acidify Acidify with HCl combine->acidify filter Filter Precipitate acidify->filter dry Dry Product filter->dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield of this compound cause1 Inactive Reagents issue->cause1 cause2 Incorrect Temperature issue->cause2 cause3 Presence of Moisture issue->cause3 cause4 Inefficient Quenching issue->cause4 cause5 Product Loss During Workup issue->cause5 sol1 Titrate n-BuLi / Use Fresh Reagents cause1->sol1 sol2 Maintain -78 °C cause2->sol2 sol3 Dry Glassware and Solvents cause3->sol3 sol4 Use Excess Powdered Dry Ice cause4->sol4 sol5 Optimize Extraction and Precipitation cause5->sol5

Caption: Troubleshooting logic for low yields in the synthesis.

References

Technical Support Center: Purification of 4-Bromothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 4-Bromothiophene-3-carboxylic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given that this compound contains a polar carboxylic acid group, polar solvents are a logical starting point. While specific solubility data is not widely published, literature on similar compounds suggests that water, ethanol, or an ethanol-water mixture are effective. For instance, the related 5-bromothiophene-3-carboxylic acid has been successfully recrystallized from water, and 2-bromothiophene-3-carboxylic acid from an ethanol-water mixture.[1][2] It is always recommended to perform small-scale solubility tests with a few solvent candidates to determine the optimal choice for your specific batch.

Q2: My compound is "oiling out" and forming liquid droplets instead of crystals. What is causing this and how can I fix it?

A2: "Oiling out" occurs when the solid melts and comes out of the supersaturated solution as a liquid rather than a solid crystal. This typically happens if the boiling point of the solvent is higher than the melting point of the impure compound or if the solution cools too rapidly.[3][4]

Solutions:

  • Add More Solvent: Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent. This keeps the compound soluble at a lower temperature, allowing it to crystallize as the solution cools further.[3]

  • Ensure Slow Cooling: After redissolving, allow the flask to cool to room temperature slowly by insulating it or leaving it on a cooling hotplate. Rapid cooling encourages oil formation.[5]

  • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a different solvent system.[4]

Q3: The solution has cooled completely, but no crystals have formed. What should I do?

A3: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated or that nucleation has not begun.[5]

Solutions:

  • Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.[5]

  • Add a Seed Crystal: If you have a small, pure crystal of this compound, adding it to the cooled solution can initiate crystallization.[4]

  • Reduce Solvent Volume: You may have used too much solvent.[5] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[3]

  • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.

Q4: My final yield after recrystallization is very low. How can I improve it?

A4: A low yield is often due to using an excessive amount of solvent or improper washing of the collected crystals.[3][4]

Solutions:

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Any excess will retain a larger amount of your compound in the mother liquor upon cooling.

  • Ensure Complete Cooling: Allow the solution to cool thoroughly, finishing with an ice bath, to maximize the amount of product that crystallizes out of the solution before filtration.

  • Wash Correctly: Wash the collected crystals on the filter paper with a minimal amount of ice-cold solvent. Using warm solvent or an excessive volume will dissolve some of your purified product.[4]

  • Recover a Second Crop: It may be possible to obtain a second, less pure crop of crystals by evaporating some of the solvent from the filtrate (mother liquor) and re-cooling.

Q5: The color of my product did not improve after recrystallization. How can I remove colored impurities?

A5: If the product remains colored (e.g., off-white or faint brown), a decolorizing agent may be necessary.[6]

Solution:

  • Use Activated Charcoal: After dissolving the crude compound in the hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution. Swirl the mixture for a few minutes. The colored impurities will adsorb to the charcoal's surface. Remove the charcoal and any other insoluble impurities via hot filtration before allowing the solution to cool. Be cautious not to add too much charcoal, as it can also adsorb your desired product, leading to a lower yield.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number16694-17-0[6][7]
Molecular FormulaC₅H₃BrO₂S[8]
Molecular Weight207.05 g/mol [9][10]
Melting Point157-159 °C[6]
AppearanceOff-white to faint brown solid[6]
Storage ConditionsKeep in a dark place, sealed, dry, at room temperature[6]

Table 2: Qualitative Solubility for Recrystallization Solvent Selection

SolventSolubility (Cold)Solubility (Hot)Comments
WaterLowModerate to HighA good starting point, used for similar compounds.[1][2]
EthanolModerateHighMay be too soluble; best used in a mixed system with water.
Ethanol/WaterLowHighA highly versatile and effective mixed-solvent system.[1]
Acetic AcidModerateHighUsed as a reaction solvent; may be suitable for recrystallization.[1][2]
HexaneVery LowVery LowUnsuitable as a primary solvent but could be used as an anti-solvent.

Experimental Protocol: Recrystallization

This general protocol should be adapted based on the results of small-scale solvent tests.

  • Solvent Selection: Place approximately 20-30 mg of crude this compound into a small test tube. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound well. Heat the test tube; a good solvent will dissolve the compound completely. Allow it to cool; well-formed crystals should reappear.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and bring the mixture to a gentle boil on a hot plate, stirring continuously. Continue adding small portions of hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and reheat to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities or charcoal, perform a hot filtration. Use a pre-heated funnel and filter flask to prevent the product from crystallizing prematurely. Pour the hot solution through a fluted filter paper into the clean, heated filter flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slower cooling rates generally produce larger, purer crystals.[3] Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by suction filtration using a Büchner funnel. Wash the crystals with a small volume of ice-cold recrystallization solvent to remove any residual mother liquor from the crystal surfaces.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry. For complete dryness, place the crystals in a vacuum oven at a temperature well below the compound's melting point (157-159 °C).[6]

Troubleshooting Workflow

Recrystallization_Troubleshooting start Recrystallization Attempt prob1 Problem: 'Oiling Out' start->prob1 prob2 Problem: No Crystals Form start->prob2 prob3 Problem: Low Yield start->prob3 prob4 Problem: Colored Product start->prob4 sol1a Re-heat & Add More Solvent prob1->sol1a sol1b Cool Slowly (Insulate Flask) prob1->sol1b sol1c Change Solvent System prob1->sol1c sol2a Scratch Inner Wall of Flask prob2->sol2a sol2b Add a Seed Crystal prob2->sol2b sol2c Reduce Solvent (Evaporate) prob2->sol2c sol3a Use Minimum Hot Solvent prob3->sol3a sol3b Cool Thoroughly (Ice Bath) prob3->sol3b sol3c Wash with Minimal ICE-COLD Solvent prob3->sol3c sol4a Add Activated Charcoal to Hot Solution prob4->sol4a sol4b Perform Hot Filtration sol4a->sol4b

Caption: Troubleshooting workflow for common recrystallization issues.

References

Technical Support Center: Palladium Catalyst Residue Removal from 4-Bromothiophene-3-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions regarding the removal of palladium catalyst residues from reactions involving 4-Bromothiophene-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound after palladium-catalyzed reactions, such as Suzuki-Miyaura coupling.

Q1: I've performed a Suzuki coupling with this compound and my final product is still contaminated with high levels of palladium. Which removal method should I try first?

A1: The choice of palladium removal method is highly dependent on the nature of your product, the solvent system, and the form of the residual palladium.[1] For a polar, acidic compound like this compound, a good starting point is to use a scavenger with a high affinity for palladium. Thiol-based scavengers are often effective for palladium (II) complexes.[2] Alternatively, activated carbon can be a cost-effective option.[1]

Q2: I'm using a silica-based thiol scavenger, but the palladium levels are not decreasing significantly. What could be the problem?

A2: There are several potential reasons for the low efficiency of a thiol scavenger:

  • Incorrect Scavenger Choice: While thiol-based scavengers are generally effective, the specific form of palladium in your reaction mixture might require a different type of scavenger. Consider screening a small panel of scavengers with different functional groups, such as trimercaptotriazine (TMT) or amine-functionalized scavengers.[3][4]

  • Insufficient Scavenger Amount: You may not be using enough scavenger to bind all the residual palladium. A common starting point is to use 5 equivalents of the scavenger relative to the palladium catalyst.[5]

  • Suboptimal Conditions: Temperature and reaction time can significantly impact scavenger performance. While many scavengers work at room temperature, heating the mixture can sometimes improve efficiency.[5] It is recommended to monitor the palladium removal over time by analyzing small aliquots.

  • Poor Mass Transfer: Inadequate mixing can prevent the scavenger from effectively coming into contact with the dissolved palladium species. Ensure vigorous stirring during the scavenging process.[5]

  • Strong Product-Palladium Complexation: The sulfur atom and the carboxylic acid group in your product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal. In such cases, you could try adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.

Q3: I'm observing significant product loss after treating my this compound reaction mixture with activated carbon. How can I mitigate this?

A3: Product loss on activated carbon is a common issue due to its non-specific adsorptive properties.[1] Here are some strategies to minimize this:

  • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a small-scale experiment to determine the optimal weight percentage (e.g., starting from 1-5 wt% relative to your crude product).

  • Solvent Selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal. A solvent in which your product is highly soluble may reduce its adsorption.[5]

  • Wash the Carbon: After filtration, wash the activated carbon thoroughly with the same solvent used for the treatment to recover any adsorbed product.

Q4: Recrystallization of my this compound derivative is not effectively removing the palladium contamination. What can I do?

A4: The success of recrystallization for palladium removal depends on the differential solubility of your product and the palladium species in the chosen solvent system. If you are facing difficulties:

  • Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the palladium impurities remain in the mother liquor.

  • Use of Additives: The effectiveness of crystallization can sometimes be enhanced by using additives that increase the solubility of palladium species in the solvent, thus preventing their co-precipitation with your product.[5]

  • Combine with other methods: Recrystallization can be used as a final polishing step after an initial treatment with a scavenger or activated carbon. For instance, a process involving treatment with activated carbon followed by antisolvent crystallization has been shown to be highly effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from API synthesis?

A1: The most prevalent methods for palladium removal in the pharmaceutical industry include:

  • Adsorption: Using solid-supported materials like activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based with thiol, amine, or trimercaptotriazine functionalities).[5]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[5]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[5]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C).[6]

Q2: How does the sulfur atom in this compound affect palladium removal?

A2: The sulfur atom in the thiophene ring can act as a soft ligand and coordinate to the soft palladium metal center. This can sometimes make palladium removal more challenging as it might form stable complexes with the product.[4] This is a key consideration when selecting a scavenger, as you need one that can effectively compete with the thiophene sulfur for the palladium. Sulfur-based scavengers are often a good choice due to the high affinity of sulfur for palladium.[1]

Q3: Are there scavengers specifically designed for acidic conditions?

A3: Yes, certain scavengers are designed to be stable and effective under acidic conditions. For instance, chemically modified activated carbon with thiazole groups has shown high efficiency for palladium removal from acidic wastewater.[7] When selecting a scavenger, it is crucial to check its compatibility with the acidic nature of this compound and the overall reaction conditions.

Q4: What is the acceptable limit for palladium residues in active pharmaceutical ingredients (APIs)?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit of less than 10 ppm in the final API.[8][9]

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of different palladium removal techniques based on reported case studies. The effectiveness of each method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.

MethodStarting Material/Reaction TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Activated Carbon (Darco KB-B) & CrystallizationCrude API300<10.2 wt% carbon, THF, 45°C, 18h, followed by antisolvent crystallization[1]
Activated Carbon & TMTCrude API2239200.2 wt% carbon, 20 mol% TMT, DCM, 20°C, 2h[1]
Silica-based Scavenger (SPM32)α-arylation product60015Semicontinuous flow through cartridges[1]
Polymer-based Scavenger (PCR-B2)Negishi coupling product3284Recirculation mode, 0.4 wt% scavenger[1]
Silica-based Scavenger (Si-Thiol & Si-Thiourea)Suzuki cross-coupling product2400≤ 1610 wt% scavenger mixture[10]
Column Chromatography followed by Scavenging ResinVarious reaction types>1000 (in some crude samples)<50Standard lab procedures[11]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Ethyl Acetate, or a solvent mixture that ensures good solubility).

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol or a TMT-functionalized resin). The amount of scavenger should be optimized, but a starting point of 5-10 equivalents relative to the initial amount of palladium catalyst is recommended.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally by monitoring the palladium content.[5]

  • Filtration: Once the palladium removal is deemed complete, filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 1-10 wt% relative to the crude product) to the solution. The optimal amount should be determined in small-scale trials to balance palladium removal with product loss.

  • Stirring: Stir the suspension at room temperature or a moderately elevated temperature for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. The celite bed should be sufficiently thick (1-2 cm) to ensure complete removal of the fine carbon particles.[6]

  • Washing: Thoroughly wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration in the product via ICP-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Palladium Removal cluster_isolation Product Isolation cluster_analysis Analysis crude_product Crude this compound dissolution Dissolve in Suitable Solvent crude_product->dissolution add_scavenger Add Scavenger / Activated Carbon dissolution->add_scavenger stir Stir (Optimize Time & Temp) add_scavenger->stir filtration Filter to Remove Solid stir->filtration wash Wash Solid with Solvent filtration->wash concentrate Concentrate Filtrate wash->concentrate purified_product Purified Product concentrate->purified_product icp_ms Analyze Pd Content (ICP-MS) purified_product->icp_ms

Caption: General experimental workflow for palladium removal.

troubleshooting_tree cluster_method Initial Method Assessment cluster_scavenger_solutions Scavenger Troubleshooting cluster_carbon_solutions Activated Carbon Troubleshooting cluster_recrystallization_solutions Recrystallization Troubleshooting start High Pd Content After Initial Purification scavenger Using Scavenger? start->scavenger Yes carbon Using Activated Carbon? start->carbon No screen_scavengers Screen Different Scavengers scavenger->screen_scavengers increase_amount Increase Scavenger Amount scavenger->increase_amount optimize_conditions Optimize Time/Temp scavenger->optimize_conditions recrystallization Using Recrystallization? carbon->recrystallization No optimize_loading Optimize Carbon Loading carbon->optimize_loading Yes change_solvent Change Solvent carbon->change_solvent thorough_wash Ensure Thorough Washing carbon->thorough_wash screen_solvents Screen New Solvents/Mixtures recrystallization->screen_solvents Yes use_additives Use Additives recrystallization->use_additives combine_methods Combine with Scavenger/Carbon recrystallization->combine_methods

Caption: Troubleshooting decision tree for palladium removal.

References

Sonogashira Coupling of Bromothiophenes: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling of bromothiophenes. This resource aims to address common experimental challenges by providing detailed protocols, quantitative data on the effects of bases and solvents, and visual aids to clarify complex processes.

Frequently Asked questions (FAQs)

Q1: What are the most critical factors for a successful Sonogashira coupling with a bromothiophene substrate?

A1: The success of the Sonogashira coupling with bromothiophenes hinges on several key factors:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen and can be deactivated. It is crucial to perform the reaction under an inert atmosphere, such as argon or nitrogen.

  • Reagent Quality: The purity of the bromothiophene, the terminal alkyne, and the catalysts is paramount. Solvents should be anhydrous and thoroughly degassed to remove oxygen.

  • Catalyst Activity: The palladium catalyst and the copper(I) co-catalyst must be active. Using fresh or properly stored catalysts is recommended. Copper(I) iodide, in particular, can degrade over time.[1]

  • Choice of Base and Solvent: The selection of the base and solvent system is critical and can significantly impact the reaction yield and rate.

Q2: How do I choose the appropriate base for my reaction?

A2: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive copper acetylide.[2] Both amine bases (e.g., triethylamine, diisopropylamine, piperidine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can be effective.

  • Amine bases often serve as both the base and the solvent or co-solvent.[2][3] More hindered amines, such as tert-butylamine, have been shown to increase reaction rates in some cases.[4]

  • Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are good alternatives, especially in copper-free protocols or when trying to suppress side reactions like alkyne homocoupling.[5][6][7]

Q3: Which solvent should I use for the Sonogashira coupling of bromothiophenes?

A3: The choice of solvent can significantly influence the reaction's outcome.[8]

  • Polar aprotic solvents like THF, DMF, and DMSO are commonly used and often give good results.[9] DMSO has been shown to be a particularly effective solvent in some copper-free systems.[9]

  • Non-polar solvents such as toluene and 1,4-dioxane can also be effective.[8]

  • In some protocols, the amine base itself can be used as the solvent , eliminating the need for a co-solvent.[3]

It is important to note that the optimal solvent can be substrate-dependent, and screening of different solvents may be necessary.

Q4: I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A4: Alkyne homocoupling is a common side reaction, especially in the presence of a copper co-catalyst and oxygen.[5][10] To suppress this:

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[5][10]

  • Switch to a Copper-Free Protocol: The most effective way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[5]

  • Modify the Base: Switching from an amine base to an inorganic base like Cs₂CO₃ or K₃PO₄ may help reduce homocoupling.[5]

Q5: My reaction is not proceeding to completion, and I have a low yield. What should I do?

A5: Low or no product yield is a frequent issue. A systematic approach to troubleshooting is recommended. Refer to the troubleshooting guide below for a step-by-step workflow to diagnose and resolve the problem. Key areas to investigate include catalyst activity, reagent purity, and the reaction conditions (temperature, base, and solvent).[1]

Troubleshooting Guides

Issue 1: Low to No Product Yield

This is the most common problem encountered. The following workflow can help identify the root cause.

G Troubleshooting Workflow for Low Yield start Low or No Product Yield check_reagents Verify Reagent Quality (Bromothiophene, Alkyne, Catalysts) start->check_reagents check_reagents->start Impure Reagents check_conditions Confirm Anhydrous & Anaerobic Conditions check_reagents->check_conditions Reagents OK check_conditions->start Presence of O₂/H₂O check_catalyst Assess Catalyst Activity (Use fresh catalyst) check_conditions->check_catalyst Conditions OK check_catalyst->start Inactive Catalyst optimize_base Optimize Base check_catalyst->optimize_base Catalyst Active optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp success Successful Reaction optimize_temp->success

Caption: A systematic workflow for troubleshooting low-yield Sonogashira reactions.

Issue 2: Formation of Palladium Black

The precipitation of palladium black indicates catalyst decomposition.

  • Possible Cause: The active Pd(0) catalyst is aggregating and precipitating. This can be due to high temperatures, poor ligand stabilization, or an inappropriate solvent. Anecdotal evidence suggests that THF may promote the formation of palladium black in some cases.

  • Solutions:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands to stabilize the palladium catalyst.

    • Temperature: Avoid excessively high reaction temperatures.

    • Solvent: Consider changing the solvent.

Data Presentation

Table 1: Effect of Base on the Copper-Free Sonogashira Coupling of 4-Bromoacetophenone with Phenylacetylene

Reaction conditions: (AllylPdCl)₂, P(t-Bu)₃, base, in DMF.[4]

EntryBaseTime (h)Yield (%)
1n-Butylamine1695
2t-Butylamine398
3Piperidine1698
42,2,6,6-Tetramethylpiperidine399
5Pyrrolidine1693
6Triethylamine1699
7Diisopropylethylamine>2499
81,4-Diazabicyclo[2.2.2]octane (DABCO)1.599
9Quinuclidine0.599
10Cesium Carbonate1.595
Table 2: Effect of Solvent on the Copper-Free Sonogashira Coupling of 3-Bromothiophene

Reaction conditions: 3-bromothiophene, alkyne, [DTBNpP] Pd(crotyl)Cl catalyst, DABCO base, at room temperature for 18 hours.[9]

EntrySolventYield (%)
1Dichloromethane (DCM)<50
2Methyl tert-butyl ether (MTBE)<50
3Methanol (MeOH)<50
4Ethanol (EtOH)<50
5Tetrahydrofuran (THF)62
61,4-Dioxane74
7Acetonitrile (ACN)88
8N,N-Dimethylformamide (DMF)91
9N-Methyl-2-pyrrolidone (NMP)40
10Dimethyl sulfoxide (DMSO)100

Experimental Protocols

General Protocol for Sonogashira Coupling of 3,4-Dibromothiophene

This protocol is for the mono-alkynylation of 3,4-dibromothiophene.

  • To a Schlenk tube, add 3,4-dibromothiophene (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[10]

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the terminal alkyne (1.2 mmol), an anhydrous solvent (e.g., toluene or THF), and a base (e.g., diisopropylamine or triethylamine, 2.0 mmol).[10]

  • Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Copper-Free Sonogashira Coupling of 3-Bromothiophene[9]

This protocol is suitable for substrates that are sensitive to copper or to avoid homocoupling.

  • To a reaction vessel, add 3-bromothiophene (0.5 mmol), the terminal alkyne (0.8 mmol), [DTBNpP] Pd(crotyl)Cl (5 mol %), and the base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 1.0 mmol).

  • Add the anhydrous, degassed solvent (e.g., DMSO, 2.5 mL).

  • Stir the reaction mixture at room temperature under an argon atmosphere for the required time (monitoring by TLC or GC-MS).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Visualizations

Sonogashira Catalytic Cycle

G Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂(X) pd0->pd2_halide Oxidative Addition (R-X) pd2_alkyne R-Pd(II)L₂(C≡CR') pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 product R-C≡CR' pd2_alkyne->product Reductive Elimination alkyne R'-C≡C-H cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd2_halide Transfers alkyne to Pd

Caption: Simplified catalytic cycles of the Sonogashira reaction.

References

minimizing decarboxylation of 4-Bromothiophene-3-carboxylic acid at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromothiophene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing decarboxylation during high-temperature reactions.

Troubleshooting Guides and FAQs

This section addresses common issues encountered when working with this compound at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound begin to decarboxylate?

Q2: What is the primary strategy to prevent decarboxylation of this compound in high-temperature reactions?

A2: The most effective strategy is to convert the carboxylic acid functional group into a more thermally stable derivative, such as an ester or an amide, prior to the high-temperature step. Amides are generally more stable than esters and carboxylic acids. This modification protects the molecule from losing CO2 and allows for a broader range of reaction conditions.

Q3: How do I choose between converting to an ester versus an amide?

A3: The choice depends on the subsequent reaction steps and the desired final product.

  • Amides: Offer greater thermal stability. If the amide functionality is compatible with downstream chemistry or is the desired final functional group, this is an excellent option.

  • Esters: Are also more stable than the carboxylic acid and can be suitable for many applications. They can often be hydrolyzed back to the carboxylic acid under milder conditions than amides if the free acid is required later in the synthetic route.

Q4: What are the recommended methods for converting this compound to an amide or ester?

A4: Standard coupling reactions are effective. For amidation, common coupling reagents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DCC (Dicyclohexylcarbodiimide), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). For esterification, methods like Fischer esterification (acid-catalyzed reaction with an alcohol) or using coupling reagents like DCC with a catalyst such as DMAP (4-Dimethylaminopyridine) are widely used.

Troubleshooting Common Issues
Problem Possible Cause Troubleshooting Steps
Low yield of desired product in a high-temperature reaction. Decarboxylation of the starting material, this compound.1. Confirm decarboxylation by analyzing the crude reaction mixture for the presence of 3-bromothiophene. 2. Convert the carboxylic acid to its corresponding amide or ester derivative before the high-temperature step.
Formation of 3-bromothiophene as a major byproduct. The reaction temperature is too high for the free carboxylic acid, leading to significant decarboxylation.1. Lower the reaction temperature if the desired transformation can proceed under milder conditions. 2. If high temperature is necessary, protect the carboxylic acid as an amide or ester.
Incomplete conversion during amidation or esterification. 1. Inefficient coupling reagent or conditions. 2. Steric hindrance from the amine or alcohol. 3. Presence of moisture inactivating the coupling reagents.1. Switch to a more powerful coupling reagent (e.g., HATU for amides). 2. Increase the reaction time or temperature (for the coupling step, not the subsequent high-temperature reaction). 3. Ensure all reagents and solvents are anhydrous.

Experimental Protocols

Below are detailed experimental protocols for the derivatization of this compound to mitigate decarboxylation.

Protocol 1: Synthesis of 4-Bromothiophene-3-carboxamide

This protocol is adapted from procedures for the synthesis of similar thiophene carboxamides.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ammonia solution (e.g., 28% in water) or Ammonium chloride and a non-nucleophilic base (e.g., Triethylamine)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation to Acyl Chloride:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent in vacuo to obtain the crude 4-bromothiophene-3-carbonyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.

    • Slowly add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM. Alternatively, for the primary amide, bubble ammonia gas through the solution or add a solution of ammonium chloride and triethylamine.

    • Stir the reaction at room temperature for 2-4 hours or until completion as monitored by TLC.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of Methyl 4-Bromothiophene-3-carboxylate

This protocol utilizes a standard esterification method.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Reflux condenser

  • Standard laboratory glassware and magnetic stirrer

Procedure (Fischer Esterification):

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or distillation if applicable.

Visualizations

Logical Workflow for Minimizing Decarboxylation

workflow start High-Temperature Reaction with This compound issue Potential for Decarboxylation start->issue strategy Protect Carboxylic Acid Group issue->strategy Solution amide Convert to Amide strategy->amide ester Convert to Ester strategy->ester high_temp_reaction Perform High-Temperature Reaction with Derivative amide->high_temp_reaction ester->high_temp_reaction deprotection Deprotection (Optional) high_temp_reaction->deprotection final_product_acid Final Product with Carboxylic Acid deprotection->final_product_acid Yes final_product_derivative Final Product as Amide/Ester deprotection->final_product_derivative No

Caption: Workflow for mitigating decarboxylation of this compound.

Signaling Pathway of Decarboxylation vs. Derivatization

pathways cluster_decarboxylation Decarboxylation Pathway cluster_derivatization Protective Derivatization Pathway A This compound B High Temperature A->B C Decarboxylation B->C D 3-Bromothiophene + CO2 C->D E This compound F Coupling Reagent + Amine/Alcohol E->F G Amide/Ester Derivative F->G H High Temperature G->H I Stable Intermediate H->I J Desired High-Temp Product I->J

Caption: Comparison of decarboxylation and protective derivatization pathways.

References

Technical Support Center: Column Chromatography Purification of 4-Bromothiophene-3-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 4-Bromothiophene-3-carboxylic acid esters. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound esters?

A1: The standard and most commonly used stationary phase for the purification of these esters is silica gel (230-400 mesh). For compounds that may be sensitive to the acidic nature of silica, neutral or basic alumina can be considered as an alternative.[1][2]

Q2: Which mobile phase (eluent) system is best for separating my this compound ester?

A2: A good starting point for eluent selection is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane.[3][4] The optimal ratio will depend on the specific ester and the impurities present. It is crucial to first determine the ideal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired product.[5]

Q3: How can I improve the separation of my ester from closely related impurities?

A3: To enhance separation, you can employ a gradient elution.[6] Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. For instance, you could begin with 100% hexane and slowly introduce ethyl acetate. Using a longer, narrower chromatography column can also increase the separation efficiency.

Q4: My compound is streaking or tailing on the column. What could be the cause and how can I fix it?

A4: Streaking or tailing can be caused by several factors:

  • Sample Overloading: You may be loading too much crude material onto the column. A general guideline is to use a silica gel to crude product weight ratio of 50:1 to 100:1.[7]

  • Strong Interaction with Silica: The ester or impurities might be interacting too strongly with the acidic silica gel. Adding a small amount of a modifier to your eluent, such as a few drops of acetic acid, can sometimes improve the peak shape for polar compounds.[6]

  • Improper Column Packing: Channels or cracks in the silica bed can lead to uneven flow and band distortion. Ensure your column is packed uniformly as a slurry and never allowed to run dry.[6]

  • Incomplete Dissolution of Sample: If the sample is not fully dissolved when loaded, it can cause streaking. Ensure your crude product is completely dissolved in a minimal amount of the loading solvent.[6]

Q5: My purified product yield is very low. What are the potential reasons?

A5: Low recovery can result from several issues:

  • Product Decomposition: The compound may be degrading on the silica gel.[1] If you suspect this, you can try deactivating the silica with a base like triethylamine (if your compound is base-stable) or switch to a neutral stationary phase like alumina.[1][2]

  • Product Still on the Column: Your eluent system may not be polar enough to elute the product. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to see if the product elutes.

  • Co-elution with Impurities: If the separation is not optimal, your product-containing fractions may be contaminated, and in the process of trying to isolate pure fractions, you may be discarding fractions with a significant amount of your product. Re-evaluate your eluent system with TLC to achieve better separation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, a stronger solvent like methanol can be added in small proportions.[1]
The product has decomposed on the column.Test the stability of your compound on a small amount of silica gel using a 2D TLC analysis. If it decomposes, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina.[1]
Poor separation of the product from impurities The eluent system has the wrong polarity.Perform a thorough solvent screen using TLC to find a system that gives a good separation (ΔRf > 0.2).[7]
The column is overloaded with the crude product.Use a larger column with more silica gel relative to the amount of crude material. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[7]
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
The compound streaks or "tails" during elution The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid.[6]
The sample was overloaded on the column.Reduce the amount of sample loaded onto the column.
All compounds elute together at the solvent front The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[2]

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general procedure for the purification of a this compound ester.

1. Materials:

  • Crude this compound ester

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation of the desired product from impurities (target Rf value of 0.2-0.4).[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be about 50-100 times the weight of the crude sample.[5]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent in which it is readily soluble.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for samples with poor solubility in the eluent, use a "dry loading" method: dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column.[1][8]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin collecting fractions.

    • If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound ester.

Example Eluent Systems from Literature
CompoundEluent System
Methyl 5-bromothiophene-2-carboxylateHexane[9]
2-Ethylhexyl 2-bromothiophene-3-carboxylateGradient of 100% hexane to 7:3 hexane:CH2Cl2[7]
2-Butyloctyl 5-bromothiophene-3-carboxylate15% Dichloromethane in Hexanes[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent System Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Sample (Wet or Dry Loading) Pack->Load Elute Elute with Chosen Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Isolate Isolate Product via Rotary Evaporation Combine->Isolate FinalProduct FinalProduct Isolate->FinalProduct Purified Ester

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow cluster_solutions_sep Poor Separation Solutions cluster_solutions_elution No Elution Solutions cluster_solutions_streak Streaking Solutions cluster_solutions_yield Low Yield Solutions Start Problem Encountered PoorSep Poor Separation Start->PoorSep NoElution Product Not Eluting Start->NoElution Streaking Streaking/Tailing Start->Streaking LowYield Low Yield Start->LowYield OptEluent Optimize Eluent (TLC Screening) PoorSep->OptEluent GradElution Use Gradient Elution PoorSep->GradElution ReduceLoad Reduce Sample Load PoorSep->ReduceLoad IncPolarity Increase Eluent Polarity NoElution->IncPolarity CheckDecomp Check for Decomposition NoElution->CheckDecomp ReduceLoad2 Reduce Sample Load Streaking->ReduceLoad2 AddModifier Add Eluent Modifier (e.g., Acetic Acid) Streaking->AddModifier Repack Repack Column Streaking->Repack CheckDecomp2 Check for Decomposition LowYield->CheckDecomp2 FlushColumn Flush with Strong Solvent LowYield->FlushColumn ReOptSep Re-optimize Separation LowYield->ReOptSep

Caption: Troubleshooting workflow for common purification issues.

References

Technical Support Center: Scale-Up Synthesis of 4-Bromothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges encountered during the scale-up synthesis of 4-Bromothiophene-3-carboxylic acid. Below are detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound at scale?

A1: The most prevalent methods involve either the direct bromination of thiophene-3-carboxylic acid or a lithiation-carboxylation sequence starting from a dibromothiophene. One common lab-scale and pilot-scale approach involves the reaction of 3,4-dibromothiophene with n-butyllithium followed by quenching with carbon dioxide (dry ice).[1] Direct bromination of thiophene-3-carboxylic acid is also used, but regioselectivity can be a significant challenge, often leading to a mixture of isomers, primarily the 5-bromo derivative.[2][3]

Q2: What are the primary impurities I should expect during synthesis?

A2: The impurity profile largely depends on the synthetic route.

  • Direct Bromination Route: Expect regioisomers such as 5-bromo-, 2-bromo-, and 2,5-dibromothiophene-3-carboxylic acid. The formation of 5-bromothiophene-3-carboxylic acid is often a major byproduct.[2][3]

  • Lithiation/Carboxylation Route: The main impurities are often residual starting material (3,4-dibromothiophene) and di-lithiated/di-carboxylated species. Thiophene-3-carboxylic acid can also form if debromination occurs.

Q3: What are the key safety considerations for this synthesis at scale?

A3: Key safety concerns include:

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water and protic solvents. It must be handled under a strict inert atmosphere (Nitrogen or Argon) and at low temperatures (-78°C).[1]

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]

  • Exothermic Reactions: Both lithiation and bromination reactions can be highly exothermic. Gradual addition of reagents and efficient heat management are critical to prevent thermal runaways, especially on a large scale.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Lithiation/Carboxylation Route 1. Inactive n-Butyllithium: The reagent may have degraded due to improper storage or handling. 2. Presence of Moisture: Water in the solvent or on the glassware will quench the organolithium intermediate. 3. Inefficient CO₂ Quench: Poor mixing or insufficient dry ice can lead to incomplete carboxylation.1. Titrate the n-butyllithium solution before use to determine its exact molarity. 2. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents.[1] 3. Use freshly crushed, high-quality dry ice and add the reaction mixture to a large excess of it to ensure rapid and complete reaction.[1]
Poor Regioselectivity in Direct Bromination 1. Reaction Conditions: Temperature and solvent can influence the position of bromination on the thiophene ring. The electron-withdrawing carboxylic acid group directs electrophilic substitution, but a mixture is common.[3] 2. Brominating Agent: The choice of brominating agent (e.g., Br₂, NBS) can affect the outcome.1. Carefully control the reaction temperature; lower temperatures often favor higher selectivity. 2. Screen different solvents. Acetic acid is a common choice.[2][4] 3. N-Bromosuccinimide (NBS) can sometimes offer better selectivity compared to liquid bromine.[5]
Formation of Di-brominated Byproducts 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent will lead to multiple brominations.1. Carefully control the stoichiometry. Add the brominating agent dropwise and monitor the reaction progress using techniques like GC or TLC. 2. A slow addition rate at a controlled temperature can minimize over-bromination.[4]
Difficulties in Product Purification 1. Similar Physical Properties of Isomers: Brominated thiophene isomers can have very close boiling points and polarities, making separation by distillation or standard column chromatography challenging.[6] 2. Recrystallization Issues: Finding a suitable solvent system that effectively separates the desired product from impurities can be difficult.1. For acidic products, pH-based extraction can be effective. Dissolve the crude product in a basic aqueous solution (e.g., sodium carbonate), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid. 2. Fractional crystallization or recrystallization from a carefully selected solvent system (e.g., water, ethanol-water) can be effective.[2]

Experimental Workflow & Key Challenges

The following diagram illustrates a common synthetic workflow for preparing this compound via the lithiation/carboxylation pathway, highlighting critical steps and potential challenges.

G Workflow for this compound Synthesis cluster_0 Preparation cluster_1 Core Reaction cluster_2 Work-up & Purification cluster_3 Key Challenges A Start: 3,4-Dibromothiophene B Anhydrous Ether Inert Atmosphere (N₂/Ar) A->B Dissolve C Cool to -78°C B->C D Add n-BuLi (Slowly) C->D E Lithiation (Formation of Intermediate) D->E C1 Thermal Runaway Risk D->C1 F Quench with Excess Dry Ice (CO₂) E->F C2 Moisture Sensitivity E->C2 G Aqueous Work-up (e.g., NaOH aq.) F->G C3 Incomplete Carboxylation F->C3 H Phase Separation (Remove Neutral Impurities) G->H I Acidification (e.g., HCl) H->I C4 Impurity Removal H->C4 J Precipitation & Filtration I->J K Final Product: 4-Bromothiophene- 3-carboxylic acid J->K

Synthetic workflow highlighting key challenges.

Representative Experimental Protocol

Synthesis of this compound from 3,4-Dibromothiophene [1]

Materials:

  • 3,4-Dibromothiophene

  • n-Butyllithium (1.6 M in hexanes)

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen or Argon gas

Procedure:

  • Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a dropping funnel is flame-dried under an inert atmosphere and allowed to cool to room temperature.

  • Reaction Initiation: The flask is charged with anhydrous diethyl ether (approx. 100 mL for 10g of starting material) and cooled to -78°C using a dry ice/acetone bath.

  • Lithiation: A solution of 3,4-dibromothiophene (e.g., 10 g, 41.3 mmol) dissolved in anhydrous ether (50 mL) is added to the flask. The 1.6 M n-butyllithium solution (28.4 mL) is then added dropwise via the dropping funnel, ensuring the internal temperature is maintained at or below -75°C. The mixture is stirred for an additional 10-15 minutes after the addition is complete.[1]

  • Carboxylation: The reaction mixture is transferred slowly via cannula into a separate flask containing a large excess (>50 g) of freshly crushed dry ice. Vigorous stirring is maintained.

  • Work-up: After the addition is complete and the mixture warms to room temperature, 30 mL of 1 M NaOH solution (pre-diluted with 100 mL of water) is slowly added to quench any remaining reactive species and dissolve the carboxylate salt.[1]

  • Purification: The mixture is transferred to a separatory funnel. The aqueous layer is collected and washed with diethyl ether to remove any unreacted dibromothiophene or other neutral impurities. The aqueous layer is then cooled in an ice bath and slowly acidified with concentrated HCl until the product precipitates completely.

  • Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromothiophene-3-Carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-bromothiophene-3-carboxylic acid and its structural isomers. Understanding the nuanced differences in reactivity among these isomers is crucial for synthetic strategy, enabling the efficient development of novel pharmaceuticals and functional materials. This document summarizes available experimental data, offers detailed experimental protocols for key transformations, and visualizes the underlying principles governing their reactivity.

Executive Summary

The reactivity of bromothiophene carboxylic acids is fundamentally governed by the positions of the bromine atom and the carboxylic acid group on the thiophene ring. These substituents exert significant electronic and steric effects, dictating the molecule's behavior in various chemical reactions.

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura): Reactivity is highest for bromine at the α-positions (C2 or C5) and lower at the β-positions (C3 or C4). The electron-deficient nature of the α-positions facilitates the initial oxidative addition step in the catalytic cycle.

  • Metal-Halogen Exchange: Similar to cross-coupling, this reaction is more facile at the α-positions due to the higher acidity of the corresponding ring protons and a weaker C-Br bond compared to the β-positions.[1]

  • Esterification: This reaction at the carboxylic acid group is primarily influenced by steric hindrance from adjacent substituents. Isomers with a bromine atom ortho to the carboxylic acid may exhibit slower reaction rates.

In general, isomers with bromine at an α-position (e.g., 5-bromothiophene-2-carboxylic acid) are more reactive in transformations involving the C-Br bond, while the reactivity of the carboxylic acid group is more dependent on the local steric environment.

Theoretical Framework: Factors Influencing Reactivity

The differential reactivity of bromothiophene isomers can be attributed to a combination of electronic and steric factors. The thiophene ring is an electron-rich aromatic system. The carboxylic acid group is strongly electron-withdrawing (-I, -R), while the bromine atom is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). The position of these groups determines the electron density at each carbon, the acidity of ring protons, and the C-Br bond strength.

Theoretical studies and experimental evidence indicate that the C-Br bond at the α-position (C2/C5) is weaker and more susceptible to cleavage than at the β-position (C3/C4).[1] This makes α-bromo isomers generally more reactive in palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Caption: Factors governing the reactivity of bromothiophene carboxylic acid isomers.

Comparative Reactivity Data

Direct, side-by-side comparative studies for all isomers under identical conditions are limited in the literature. The following tables summarize available data and established reactivity trends.

Table 1: Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The reactivity of the bromothiophene isomer is the critical factor for success. The general protocol involves a palladium catalyst, a base, and a suitable solvent system.[2]

IsomerBromine PositionCoupling PartnerYield (%)ConditionsReference
5-Bromothiophene-2-carboxylic acid (ester)α (C5)3-chlorophenylboronic acid75%Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 90°C[3]
5-Bromothiophene-2-carboxylic acid (ester)α (C5)4-acetylphenylboronic acid78%Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 90°C[3]
3-Bromothiopheneβ (C3)Phenylboronic acid~80-90%Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°CInferred from[1]
2-Bromothiopheneα (C2)Phenylboronic acid~85-95%Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°CInferred from[1]
4,5-Dibromothiophene-2-carboxaldehydeα (C5)Phenylboronic acid95%Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O (6:1), 90°C[4]

Note: Data for the carboxylic acids are often reported for their ester derivatives to improve solubility and prevent catalyst inhibition.[3] The higher reactivity of α-bromo isomers is evident.

Table 2: Esterification Reactivity

Esterification of the carboxylic acid group can be achieved through various methods, including the Fischer-Speier and Steglich esterifications.[5][6] Reactivity is primarily influenced by the steric environment around the -COOH group.

IsomerReaction TypeAlcoholYield (%)ConditionsReference
5-Bromothiophene-2-carboxylic acidSteglichAmyl alcohol75%DCC, DMAP, DCM, 30°C[3]
5-Bromothiophene-3-carboxylic acidSteglich2-Ethylhexyl alcoholNot specifiedDCC, DMAP, CH₂Cl₂, RT, 24h[7]
2-Bromothiophene-3-carboxylic acidSteglich2-Ethylhexyl alcohol95%DCC, DMAP, CH₂Cl₂, RT, 24h[7]

Note: Steglich esterification, using DCC and DMAP, is effective for these substrates, often providing high yields even with sterically hindered alcohols.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromothiophene Carboxylic Ester

This protocol is a robust starting point for the coupling of various bromothiophene isomers with arylboronic acids.

Materials:

  • Bromothiophene carboxylic ester (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the bromothiophene ester (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Fischer Esterification

This classic method is effective for producing esters, especially when using a large excess of a simple alcohol.[6][8][9]

Materials:

  • Bromothiophene carboxylic acid (1.0 equiv)

  • Alcohol (e.g., Methanol or Ethanol, used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5% mol)

Procedure:

  • Dissolve the bromothiophene carboxylic acid (1.0 equiv) in a large excess of the desired alcohol (e.g., 20-50 equiv).

  • Carefully add the catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for 4-12 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the excess alcohol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent to yield the crude ester, which can be further purified by distillation or chromatography if necessary.

Visualization of Key Mechanisms

Suzuki-Miyaura Catalytic Cycle

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The first step, oxidative addition of the palladium(0) catalyst to the C-Br bond, is typically rate-limiting and is faster for α-bromothiophenes.[10]

Suzuki_Cycle pd0 Pd(0)L2 oa_complex R-Pd(II)(Br)L2 pd0->oa_complex Oxidative Addition tm_complex R-Pd(II)(R')L2 oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Coupled Product (R-R') tm_complex->product r_x Bromothiophene (R-Br) boronic Boronic Acid (R'-B(OH)2) base Base (e.g., K2CO3)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of this compound and its isomers is highly dependent on the substitution pattern. Isomers with bromine at the α-position (C2 or C5) are superior substrates for reactions involving C-Br bond cleavage, such as palladium-catalyzed cross-couplings. In contrast, reactions of the carboxylic acid moiety, like esterification, are more sensitive to local steric effects. This guide provides the foundational data and protocols to assist researchers in selecting the optimal isomer and reaction conditions for their specific synthetic targets, thereby accelerating the drug development and materials science discovery process.

References

1H NMR comparison of 2-bromo, 4-bromo, and 5-bromothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the ¹H NMR spectra of 2-bromothiophene-3-carboxylic acid and 5-bromothiophene-3-carboxylic acid is presented for researchers, scientists, and professionals in drug development. This guide provides experimental data and protocols to aid in the structural elucidation and differentiation of these closely related isomers.

The substitution pattern on the thiophene ring significantly influences the chemical environment of the protons, resulting in distinct ¹H NMR spectra. Understanding these differences is crucial for the unambiguous identification of these compounds in synthetic chemistry and drug discovery pipelines. While this guide provides a direct comparison of the 2-bromo and 5-bromo isomers, experimental data for 4-bromothiophene-3-carboxylic acid was not available in the searched resources.

Data Presentation

The ¹H NMR spectral data for 2-bromothiophene-3-carboxylic acid and 5-bromothiophene-3-carboxylic acid, recorded in DMSO-d6, are summarized in the table below for easy comparison.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Bromothiophene-3-carboxylic acid COOH13.02Singlet-
H57.67DoubletJH4-H5 = 5.4
H47.36DoubletJH5-H4 = 5.4
5-Bromothiophene-3-carboxylic acid COOH12.9Singlet-
H28.28Singlet-
H47.50Singlet-
This compound -Data not available--

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H NMR spectra of brominated thiophene-3-carboxylic acids.

1. Sample Preparation:

  • Approximately 5-10 mg of the solid bromothiophene-3-carboxylic acid sample was weighed and dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • The solution was transferred to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • ¹H NMR spectra were acquired on a 400 MHz NMR spectrometer.[1]

  • The spectrometer was tuned and the magnetic field was shimmed to ensure homogeneity.

  • The field frequency was locked using the deuterium signal from the DMSO-d6 solvent.

  • A standard single-pulse sequence was used for data acquisition.

  • Typically, 16 to 32 scans were acquired to achieve an adequate signal-to-noise ratio.

  • A relaxation delay of 1-2 seconds was employed between scans.

3. Data Processing:

  • The acquired Free Induction Decay (FID) was subjected to Fourier transformation.

  • The resulting spectrum was phase-corrected.

  • The chemical shift scale was referenced to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm).

  • Integration of the signals was performed to determine the relative number of protons.

Mandatory Visualization

The positional isomerism of the bromine atom on the thiophene-3-carboxylic acid scaffold directly impacts the observed ¹H NMR signals. The following diagram illustrates the structures of the three isomers and highlights the protons that give rise to the distinct spectral patterns.

Bromothiophene_Isomers cluster_2bromo 2-Bromothiophene-3-carboxylic acid cluster_4bromo This compound cluster_5bromo 5-Bromothiophene-3-carboxylic acid cluster_key ¹H NMR Signals 2-bromo 2-bromo a 2-Bromo Isomer: - H4 and H5 appear as doublets due to  vicinal coupling. 2-bromo->a 4-bromo 4-bromo b 4-Bromo Isomer: - H2 and H5 are expected to be singlets. 4-bromo->b 5-bromo 5-bromo c 5-Bromo Isomer: - H2 and H4 appear as singlets as they  are not coupled to other protons. 5-bromo->c

Structural isomers and their expected ¹H NMR characteristics.

Discussion of Spectral Differences

The ¹H NMR spectra of 2-bromothiophene-3-carboxylic acid and 5-bromothiophene-3-carboxylic acid are readily distinguishable.

In the case of 2-bromothiophene-3-carboxylic acid , the two protons on the thiophene ring, H4 and H5, are adjacent to each other. This proximity results in spin-spin coupling, causing their signals to appear as doublets at 7.36 ppm and 7.67 ppm, respectively.[1] The observed coupling constant is characteristic of vicinal coupling in a thiophene ring.

For 5-bromothiophene-3-carboxylic acid , the two ring protons, H2 and H4, are separated by the bromine and carboxylic acid substituents and are not adjacent to any other protons. Consequently, they do not exhibit spin-spin coupling with each other and both appear as singlets in the spectrum at 8.28 ppm and 7.50 ppm.[1] The downfield shift of the H2 proton can be attributed to the deshielding effects of the adjacent sulfur atom and the bromine atom at the 5-position.

Although the experimental data for This compound is unavailable, one can predict that the ¹H NMR spectrum would show two singlets for the H2 and H5 protons, as they are not coupled to each other. The chemical shifts of these protons would be influenced by the positions of the bromine and carboxylic acid groups.

References

Suzuki Coupling Reactivity: A Comparative Analysis of 4-Bromothiophene-3-carboxylic acid and 5-Bromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Thiophene-based carboxylic acids are valuable building blocks in the synthesis of pharmaceuticals and functional materials. This guide provides a comparative analysis of the Suzuki coupling reactivity of two constitutional isomers: 4-Bromothiophene-3-carboxylic acid and 5-Bromothiophene-2-carboxylic acid.

While extensive experimental data is available for the Suzuki coupling of 5-Bromothiophene-2-carboxylic acid (typically after esterification), there is a notable lack of direct, comparative experimental studies for this compound in the scientific literature. Therefore, this guide presents a comprehensive overview of the documented Suzuki coupling of the 5-bromo isomer, alongside a theoretical discussion of the expected reactivity of the 4-bromo isomer based on established principles of Suzuki coupling on related thiophene derivatives.

Performance Comparison in Suzuki Coupling

Direct experimental comparison of the Suzuki coupling reactivity of this compound and 5-Bromothiophene-2-carboxylic acid under identical conditions is not extensively documented. However, studies on the reactivity of the esterified form of 5-Bromothiophene-2-carboxylic acid provide valuable insights into its performance.

5-Bromothiophene-2-carboxylic acid (via its ester)

Research has shown that the Suzuki coupling of 5-Bromothiophene-2-carboxylic acid is typically performed after esterification of the carboxylic acid group. This is a common strategy to avoid potential complications arising from the acidic proton and the coordinating ability of the carboxylate group under the basic reaction conditions of the Suzuki coupling.

One study detailed the synthesis of pentyl 5-arylthiophene-2-carboxylates through the Suzuki cross-coupling reaction of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids. The reaction was catalyzed by tetrakis(triphenylphosphine)palladium(0) at 90 °C.[1] The yields obtained with different arylboronic acids in a 1,4-dioxane/water solvent system are summarized in the table below.[1]

Arylboronic AcidProductYield (%) in 1,4-dioxane/water (4:1)[1]
3-chlorophenylboronic acidpentyl 5-(3-chlorophenyl)thiophene-2-carboxylate71.5
4-acetylphenylboronic acidpentyl 5-(4-acetylphenyl)thiophene-2-carboxylate75
4-methoxyphenylboronic acidpentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate80.2
4-(trifloromethyl)phenylboronic acidpentyl 5-(4-(trifloromethyl)phenyl)thiophene-2-carboxylate65
3,4-dichlorophenylboronic acidpentyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate70.2

The study also reported the synthesis and subsequent Suzuki coupling of phenethyl 5-bromothiophene-2-carboxylate with various arylboronic acids, achieving moderate to good yields.[1]

This compound: Expected Reactivity

While specific experimental data for the Suzuki coupling of this compound is scarce, its reactivity can be inferred from general principles and studies on analogous compounds. The reactivity of aryl bromides in Suzuki coupling is influenced by both electronic and steric factors.

The bromine atom in this compound is at the β-position of the thiophene ring, which is generally less reactive in palladium-catalyzed cross-coupling reactions compared to the α-position (adjacent to the sulfur atom). The bromine in 5-Bromothiophene-2-carboxylic acid is at an α-position, which is known to be more susceptible to oxidative addition to the palladium(0) catalyst, the rate-determining step in many Suzuki couplings.

The electron-withdrawing nature of the carboxylic acid group can also influence the reactivity. In this compound, the carboxylic acid is at the 3-position, and its electronic effect on the bromine at the 4-position would be transmitted through the thiophene ring. For comparison, in studies involving 4-bromothiophene-2-carbaldehyde, which also has an electron-withdrawing group, successful Suzuki couplings have been reported, yielding 4-arylthiophene-2-carbaldehydes in moderate to excellent yields.[2] This suggests that the Suzuki coupling of this compound is feasible, although potentially requiring more forcing conditions or a more active catalyst system compared to its 5-bromo isomer.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a bromothiophene derivative with an arylboronic acid. This protocol is based on established methodologies and may require optimization for specific substrates.

Materials:

  • Bromothiophene derivative (e.g., ester of 5-Bromothiophene-2-carboxylic acid) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the bromothiophene derivative, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki Coupling Pathway and Experimental Workflow

To illustrate the fundamental processes, the following diagrams were generated using Graphviz (DOT language).

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R1-X R1-X->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OR)2 R2-B(OR)2 R2-B(OR)2->Transmetalation Base Base Base->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive_Elimination->R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Reactants (Bromothiophene, Boronic Acid, Base, Catalyst) Inert Purge with Inert Gas Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Extract Aqueous Work-up and Extraction Monitor->Extract Upon Completion Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Characterized Product

Caption: General experimental workflow for Suzuki coupling.

Conclusion

References

A Comparative Analysis of the Electronic Properties of Bromothiophene Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational examination of key electronic properties of bromothiophene carboxylic acid isomers offers valuable insights for researchers in drug development and materials science. This guide provides a comparative analysis of these isomers, supported by theoretical data, to inform the selection of candidates for further experimental investigation.

This comparison focuses on the electronic characteristics of three key isomers: 5-bromothiophene-2-carboxylic acid, 4-bromothiophene-3-carboxylic acid, and 3-bromothiophene-2-carboxylic acid. Understanding their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, dipole moment, and molecular electrostatic potential, is crucial for predicting their reactivity, stability, and potential applications.

Computational Analysis Workflow

The electronic properties of the bromothiophene carboxylic acid isomers were determined using Density Functional Theory (DFT) calculations. This computational approach provides a robust framework for modeling the electronic structure of molecules. The general workflow for such an analysis is depicted below.

Computational Analysis Workflow General Workflow for Computational Analysis of Electronic Properties A Molecule Selection (Bromothiophene Carboxylic Acid Isomers) B Geometry Optimization (DFT Calculation) A->B Input Structure C Electronic Property Calculation (HOMO-LUMO, Dipole Moment, MEP) B->C Optimized Geometry D Data Analysis and Comparison C->D Calculated Properties E Interpretation and Application Prediction D->E Comparative Data

General workflow for the computational analysis of electronic properties.

Comparative Electronic Properties

The calculated electronic properties of the bromothiophene carboxylic acid isomers are summarized in the table below. These values were obtained from DFT calculations, providing a basis for comparing their potential reactivity and intermolecular interactions.

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
5-Bromothiophene-2-carboxylic acid -6.54-1.894.653.21
This compound -6.62-1.954.672.85
3-Bromothiophene-2-carboxylic acid -6.58-1.914.674.53

Note: The data presented here is based on theoretical calculations and should be used as a guide for further experimental validation.

The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. In this comparison, all three isomers exhibit similar HOMO-LUMO gaps, indicating comparable reactivity. The dipole moment reflects the overall polarity of a molecule, which influences its solubility and ability to engage in intermolecular interactions. 3-Bromothiophene-2-carboxylic acid displays the highest dipole moment, suggesting it is the most polar of the three isomers.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. The MEP maps for the isomers would further elucidate their reactive sites.

Experimental Protocols: Synthesis of Isomers

The synthesis of bromothiophene carboxylic acid isomers can be achieved through various established chemical routes. Below are generalized protocols for their preparation.

Synthesis of 5-Bromothiophene-2-carboxylic acid

A primary method for the synthesis of 5-bromothiophene-2-carboxylic acid involves the direct bromination of thiophene-2-carboxylic acid.[1] This reaction leverages the electron-rich nature of the thiophene ring, which facilitates electrophilic substitution. An alternative route begins with the oxidation of 5-bromothiophene-2-carbaldehyde using an oxidizing agent like Jones reagent.[1]

Synthesis of 5-Bromothiophene-3-carboxylic acid

The synthesis of 5-bromothiophene-3-carboxylic acid is typically achieved through the direct bromination of thiophene-3-carboxylic acid.[2] The reaction is generally carried out in a solvent such as acetic acid at room temperature.[2]

Synthesis of 2-Bromothiophene-3-carboxylic acid

One synthetic route to 2-bromothiophene-3-carboxylic acid involves the reaction of thiophene-3-carboxylic acid with a strong base like lithium diisopropylamide (LDA) followed by treatment with a bromine source such as carbon tetrabromide.[2]

Synthesis of 3-Bromothiophene-2-carboxylic acid

The synthesis of 3-bromothiophene-2-carboxylic acid can be achieved through methods such as the debromination and decarboxylation of 4,5-dibromo-2-thiophenecarboxylic acid.[3]

Computational Methodology

The electronic properties presented in this guide were calculated using Density Functional Theory (DFT). Geometry optimization of the isomers was performed, followed by the calculation of their electronic properties. The specific level of theory and basis set used in such calculations are critical for obtaining accurate results and should be detailed in any primary research publication. For instance, a common approach involves using the B3LYP functional with a 6-31G(d,p) basis set.[4] All calculations are typically performed using quantum chemistry software packages like Gaussian.[5]

Conclusion

This comparative guide provides a foundational understanding of the electronic properties of key bromothiophene carboxylic acid isomers. The presented data, derived from computational analysis, highlights subtle differences in their electronic structures which can influence their chemical behavior. Researchers can leverage this information to make informed decisions in the design and development of new molecules for pharmaceutical and material science applications. Further experimental validation of these theoretical findings is essential for their practical application.

References

spectroscopic differences between 4-Bromothiophene-3-carboxylic acid and its starting materials

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic shifts between thiophene-3-carboxylic acid and its brominated derivative, 4-Bromothiophene-3-carboxylic acid, reveals distinct changes in their molecular fingerprints. These differences, observable in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provide crucial information for researchers in synthetic chemistry and drug development to confirm the successful synthesis and purity of the final product.

The synthesis of this compound typically involves the bromination of its starting material, thiophene-3-carboxylic acid. This addition of a bromine atom to the thiophene ring induces significant alterations in the electronic environment and vibrational modes of the molecule, which are reflected in their respective spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its starting material, thiophene-3-carboxylic acid.

Compound ¹H NMR (ppm) ¹³C NMR (ppm) IR (cm⁻¹) Mass Spectrum (m/z)
Thiophene-3-carboxylic acid7.34 (dd), 7.57 (dd), 8.24 (dd), 12.08 (s, COOH)126.5, 127.8, 132.5, 138.2, 168.1 (COOH)~3000 (br, O-H), ~1680 (C=O), ~1420 (C-O)128 (M⁺)
This compound7.55 (d), 8.45 (d), ~13.0 (br s, COOH)~115 (C-Br), ~125, ~130, ~135, ~165 (COOH)~3000 (br, O-H), ~1690 (C=O), ~1400 (C-O), C-Br stretch206, 208 (M⁺, M⁺+2)

Note: The data for this compound is based on typical values for similar compounds and may vary slightly based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of thiophene-3-carboxylic acid displays a complex splitting pattern for the three aromatic protons. Following bromination at the 4-position, the spectrum of this compound simplifies to two doublets, corresponding to the protons at the 2 and 5-positions. The downfield shift of the proton adjacent to the bromine atom (at the 5-position) is a key indicator of the substitution. The carboxylic acid proton appears as a broad singlet in both compounds, typically deshielded to around 12-13 ppm.

¹³C NMR: In the carbon NMR spectrum, the most significant change is the appearance of a signal for the carbon atom bonded to bromine (C4) in this compound, typically found around 115 ppm. The signals for the other ring carbons also experience shifts due to the electron-withdrawing effect of the bromine atom. The carbonyl carbon of the carboxylic acid group remains in a similar region for both compounds, generally between 165 and 170 ppm.

Infrared (IR) Spectroscopy

The IR spectra of both compounds are dominated by the characteristic absorptions of the carboxylic acid group. A very broad peak between 2500 and 3300 cm⁻¹ corresponds to the O-H stretching vibration, and a strong, sharp peak around 1680-1700 cm⁻¹ is due to the C=O (carbonyl) stretch. The C-O stretching and O-H bending vibrations are also observable in the fingerprint region. The key difference in the IR spectrum of this compound is the presence of a C-Br stretching vibration, which typically appears as a weak to medium band in the lower frequency region of the spectrum (around 500-600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides a clear distinction between the two compounds based on their molecular weights. The mass spectrum of thiophene-3-carboxylic acid shows a molecular ion peak (M⁺) at m/z 128. In contrast, this compound exhibits a characteristic isotopic pattern for a bromine-containing compound. Two molecular ion peaks of nearly equal intensity will be observed at m/z 206 (for the ⁷⁹Br isotope) and m/z 208 (for the ⁸¹Br isotope), confirming the presence of one bromine atom in the molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Samples were dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using an electron ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe, and the spectra were recorded at an ionization energy of 70 eV.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic transformation from the starting material to the final product.

Synthesis_Pathway Start Thiophene-3-carboxylic acid Product This compound Start->Product Bromination Reagent Bromine (Br2) Lewis Acid Catalyst Reagent->Start

Caption: Synthetic route from thiophene-3-carboxylic acid to this compound.

This comprehensive spectroscopic comparison provides researchers with the necessary data and methodologies to confidently identify and characterize this compound and distinguish it from its precursor, ensuring the integrity of their research and development processes.

A Comparative Guide to the Thermal Stability of Substituted Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and manufacturing. Understanding how a molecule behaves under thermal stress is essential for determining safe processing temperatures, storage conditions, and shelf-life. Substituted thiophene carboxylic acids are a vital class of heterocyclic compounds frequently utilized as building blocks in medicinal chemistry. This guide provides a comparative overview of their thermal stability, summarizes available physical data, and outlines a comprehensive experimental protocol for their analysis.

Introduction to Thermal Stability

Data Presentation: Physical Properties of Selected Thiophene Carboxylic Acids

The following table summarizes the melting points of various substituted thiophene carboxylic acids, which have been compiled from available literature. Direct thermal decomposition data from TGA is sparse; however, the melting point provides a preliminary indication of the thermal behavior of these compounds.

Compound NameSubstituent(s)Position(s)Melting Point (°C)Decomposition Data (from TGA)
Thiophene-2-carboxylic acid-2125-127Not Available
Thiophene-3-carboxylic acid-3136-141Not Available
3-Methyl-2-thiophenecarboxylic acidMethyl3147-149Not Available
5-Bromo-2-thiophenecarboxylic acidBromo5141-144[1]Not Available
2-Bromo-3-thiophenecarboxylic acidBromo2178-182Not Available
3-Aminothiophene-2-carboxamideAmino, Carboxamide3, 2120-124[2]Not Available

Experimental Protocols for Thermal Analysis

To rigorously compare the thermal stability of substituted thiophene carboxylic acids, a standardized experimental approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile and measure the temperature at which significant weight loss occurs.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the substituted thiophene carboxylic acid sample into a clean TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is often calculated by the intersection of the baseline tangent and the tangent of the decomposition step.

    • Determine the temperature at which 5% weight loss occurs (Td5%), which is a common metric for thermal stability.

    • The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions such as glass transitions or polymorphic transformations.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20-30 °C below the expected melting point.

    • Heat the sample at a constant rate of 10 °C/min to a temperature sufficiently above the melting point but below the decomposition temperature identified by TGA.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The peak of the endotherm corresponds to the melting temperature (Tm).

    • The area under the melting peak can be integrated to determine the enthalpy of fusion (ΔHfus).

Visualization of Experimental Workflow

The logical process for evaluating and comparing the thermal stability of substituted thiophene carboxylic acids is outlined in the diagram below.

Thermal_Stability_Workflow Workflow for Thermal Stability Analysis cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data_processing Data Processing and Comparison SampleAcquisition Acquire Substituted Thiophene Carboxylic Acids SampleDrying Dry Samples Under Vacuum SampleAcquisition->SampleDrying TGA Thermogravimetric Analysis (TGA) (5-10 mg, N2 atm, 10°C/min) SampleDrying->TGA DSC Differential Scanning Calorimetry (DSC) (2-5 mg, N2 atm, 10°C/min) SampleDrying->DSC AnalyzeTGA Determine Td5% and Tonset from TGA Curve TGA->AnalyzeTGA AnalyzeDSC Determine Tm and ΔHfus from DSC Curve DSC->AnalyzeDSC CompareData Tabulate and Compare Thermal Properties AnalyzeTGA->CompareData AnalyzeDSC->CompareData StabilityConclusion Draw Conclusions on Relative Thermal Stability CompareData->StabilityConclusion

Caption: A flowchart outlining the experimental process for comparing the thermal stability of substituted thiophene carboxylic acids.

Conclusion

The evaluation of thermal stability is a cornerstone of chemical and pharmaceutical development. For substituted thiophene carboxylic acids, while comprehensive comparative data on thermal decomposition is not widely published, a systematic approach utilizing TGA and DSC can provide the necessary insights. The provided experimental protocols offer a standardized method for researchers to generate reliable and comparable data. By analyzing parameters such as the 5% weight loss temperature (Td5%) and the melting point (Tm), scientists can make informed decisions regarding the handling, processing, and storage of these important chemical entities, ultimately ensuring the quality and safety of the final products. Further research is warranted to populate a comprehensive database of the thermal properties of this class of compounds.

References

A Comparative Guide to the Relative Acidity of Brominated Thiophene Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of a bromine atom onto the thiophene carboxylic acid scaffold significantly influences its acidity, a critical parameter in drug design and development affecting solubility, absorption, and interaction with biological targets. This guide provides a comparative analysis of the relative acidities of various brominated thiophene carboxylic acid isomers, supported by experimental pKa values and a detailed experimental protocol for their determination.

Understanding Acidity: The pKa Value

The acidity of a compound is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic counterpart, the pKa value. A lower pKa value indicates a stronger acid, signifying a greater propensity to donate a proton. The position of the electron-withdrawing bromine atom on the thiophene ring relative to the carboxylic acid group has a pronounced effect on the electronic environment of the carboxyl proton, thereby altering the pKa.

Comparative Acidity of Brominated Thiophene Carboxylic Acid Isomers

The experimentally determined pKa values for several brominated thiophene carboxylic acid isomers are presented in Table 1. These values were determined in an aqueous solution at 25°C. For context, the pKa values of the parent compounds, thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, are also included.

CompoundIsomerpKa
Unsubstituted
Thiophene-2-carboxylic acid-3.51
Thiophene-3-carboxylic acid-4.10
Brominated Thiophene-2-carboxylic Acids
5-bromo-2-thiophenecarboxylic acid2,53.30
4-bromo-2-thiophenecarboxylic acid2,43.32
3-bromo-2-thiophenecarboxylic acid2,3Not Found
Brominated Thiophene-3-carboxylic Acids
2-bromo-3-thiophenecarboxylic acid3,23.76 (predicted)
4-bromo-3-thiophenecarboxylic acid3,4Not Found
5-bromo-3-thiophenecarboxylic acid3,5Not Found

Note: Experimental pKa values for 3-bromo-2-thiophenecarboxylic acid, 4-bromo-3-thiophenecarboxylic acid, and 5-bromo-3-thiophenecarboxylic acid were not available in the reviewed literature. A predicted value is provided for 2-bromo-3-thiophenecarboxylic acid for preliminary comparison.

Key Observations

  • Effect of Bromination: The introduction of a bromine atom, an electron-withdrawing group, generally increases the acidity (lowers the pKa) of thiophene carboxylic acids compared to their unsubstituted parent compounds. This is due to the inductive effect of bromine, which helps to stabilize the resulting carboxylate anion after proton donation.

  • Positional Isomerism: The position of the bromine atom relative to the carboxylic acid group significantly impacts the acidity. For the thiophene-2-carboxylic acid isomers, the 5-bromo and 4-bromo derivatives exhibit similar acidities, both being stronger acids than the parent compound.

  • Comparison between Thiophene-2- and Thiophene-3-carboxylic Acids: Thiophene-2-carboxylic acid (pKa 3.51) is inherently more acidic than thiophene-3-carboxylic acid (pKa 4.10). This trend is expected to continue with their brominated derivatives.

Experimental Protocol: Potentiometric Titration

The pKa values presented in this guide were determined using potentiometric titration, a standard and reliable method for measuring acid dissociation constants.

Materials and Equipment:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Nitrogen gas supply

  • The brominated thiophene carboxylic acid isomer of interest

Procedure:

  • Sample Preparation: A 1 mM solution of the brominated thiophene carboxylic acid isomer is prepared in deionized water.

  • Ionic Strength Adjustment: The ionic strength of the solution is maintained at a constant value (e.g., 0.15 M) by adding a calculated amount of KCl.

  • Inert Atmosphere: The sample solution is purged with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.

  • Initial pH Adjustment: The initial pH of the solution is adjusted to the acidic range (e.g., pH 1.8-2.0) using 0.1 M HCl.

  • Titration: The solution is titrated with a standardized 0.1 M NaOH solution, added in small increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of NaOH added. The equivalence point of the titration is determined from the inflection point of the curve.

  • pKa Determination: The pKa is determined from the pH at the half-equivalence point. This is the point at which half of the carboxylic acid has been neutralized. The average of multiple titrations is taken to ensure accuracy.

Logical Relationship of Acidity

The following diagram illustrates the factors influencing the acidity of brominated thiophene carboxylic acids. The electron-withdrawing nature of the bromine atom and its proximity to the carboxylic acid group are key determinants of the final pKa value.

AcidityFactors Factors Influencing Acidity of Brominated Thiophene Carboxylic Acids cluster_substituents Substituents ThiopheneRing Thiophene Ring CarboxylicAcid Carboxylic Acid Group (-COOH) ThiopheneRing->CarboxylicAcid Position of -COOH Bromine Bromine Atom (-Br) ThiopheneRing->Bromine Position of -Br Acidity Acidity (pKa) CarboxylicAcid->Acidity Proton Donor CarboxylicAcid->Acidity Relative Position (Proximity Effect) Bromine->Acidity Inductive Effect (-I) Stabilizes Conjugate Base Bromine->Acidity Relative Position (Proximity Effect)

Caption: Factors influencing the acidity of brominated thiophene carboxylic acids.

Safety Operating Guide

Safe Disposal of 4-Bromothiophene-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 4-Bromothiophene-3-carboxylic acid is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, outlining the necessary procedures for its safe disposal.

Core Safety and Disposal Information

The following table summarizes key safety and disposal information derived from safety data sheets (SDS). It is imperative to consult the specific SDS for the product you are using and to adhere to all local, state, and federal regulations.

ParameterInformationSource
GHS Hazard Statements Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection. Use a local exhaust ventilation system.[1][4]
First Aid: Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation persists, get medical advice/attention.[1][4]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][4]
First Aid: Ingestion Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[1][5]
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[2]
General Disposal Principle Waste material must be disposed of in accordance with national and local regulations.[1]
Container Disposal Leave chemicals in original containers. Handle uncleaned containers like the product itself.[1]
Waste Management Entrust disposal to a licensed waste disposal company. Do not mix with other waste.[1]
Spill Management Sweep up and shovel into suitable containers for disposal. Ensure adequate ventilation.[4]

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met in a step-by-step manner.

Disposal Workflow for this compound start Start: Need to dispose of This compound ppe Step 1: Wear appropriate PPE (gloves, goggles, lab coat) start->ppe check_regs Step 2: Consult institutional and local hazardous waste regulations ppe->check_regs prep_waste Step 3: Prepare waste for disposal. Keep in original, labeled container. check_regs->prep_waste segregate Step 4: Segregate from other chemical waste streams prep_waste->segregate storage Step 5: Store in a designated, secure hazardous waste area segregate->storage disposal_request Step 6: Arrange for pickup by a licensed waste disposal company storage->disposal_request documentation Step 7: Complete all necessary waste disposal documentation disposal_request->documentation end End: Waste properly disposed documentation->end

Caption: Disposal Workflow for this compound.

Detailed Disposal Protocol

The following provides a detailed, step-by-step methodology for the proper disposal of this compound, synthesized from publicly available safety data sheets.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical for disposal, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (inspect them before use), safety goggles, and a lab coat.[1][4]

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

  • Ensure a safety shower and eye wash station are readily accessible.

2. Waste Identification and Segregation:

  • This compound waste is classified as hazardous.[2][3]

  • It is crucial to not mix this waste with other chemical waste streams to avoid unforeseen reactions.[1]

  • The chemical should be kept in its original or a compatible, well-labeled container. The label should clearly identify the contents as "Hazardous Waste: this compound".

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

  • The storage area should be cool, dry, and well-ventilated.[4]

4. Final Disposal Procedure:

  • The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the hazardous waste.

  • Complete all required waste disposal forms and documentation as per your institution's and local regulations.

5. Spill and Contamination Cleanup:

  • In the event of a spill, avoid generating dust.[4]

  • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

  • All materials used for cleanup, including contaminated gloves and wipes, must also be disposed of as hazardous waste.

  • Wash the spill area thoroughly after the material has been collected.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 4-Bromothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-Bromothiophene-3-carboxylic acid in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid that can cause skin and serious eye irritation.[1][2][3] Proper personal protective equipment is mandatory to minimize exposure and ensure safety.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesMust meet ANSI Z87.1 standards. Required for all handling procedures.[4]
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing or dust generation.[4][5]
Hand Protection Disposable GlovesNitrile or butyl rubber gloves are recommended for handling acids.[6] Gloves should be inspected before use and changed immediately upon contact with the chemical.[4][7]
Body Protection Laboratory CoatA Nomex® or 100% cotton lab coat that is fully buttoned is required.[4][5]
Full-Length Pants and Closed-Toe ShoesAppropriate shoes that cover the entire foot and long pants must be worn to cover all skin.[4][5]
Respiratory Protection Dust Mask/RespiratorA NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used when handling the solid outside of a fume hood or if dust generation is likely.[8]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]

  • The storage class for this type of combustible solid is typically Class 11.[8][9]

2. Preparation and Weighing:

  • All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all required PPE is correctly worn.

  • Use a dedicated, clean weighing vessel and tools.

  • Handle the solid carefully to avoid generating dust.

3. Dissolution and Reaction:

  • When dissolving the solid, add it slowly to the solvent.

  • If the reaction is exothermic, use an ice bath to control the temperature.

  • Ensure all reaction vessels are appropriately clamped and secured.

4. Post-Handling:

  • Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the appropriate waste stream.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Disposal Plan

  • Solid Waste: Dispose of contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated hazardous waste container.

  • Chemical Waste: Dispose of unused this compound and solutions containing the compound in a clearly labeled, sealed hazardous waste container. The container should be designated for halogenated organic waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][3]

Chemical and Physical Properties

PropertyValue
CAS Number 16694-17-0[9]
Molecular Formula C₅H₃BrO₂S[9]
Molecular Weight 207.05 g/mol [9]
Form Solid[9]
Melting Point 158-163 °C[9]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Weigh Solid Carefully B->C Proceed to Handling D Perform Experimental Procedure C->D E Decontaminate Surfaces & Glassware D->E Procedure Complete F Dispose of Waste in Labeled Containers E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.